4,5-Dichloro-2,1,3-benzothiadiazole
Description
Structure
2D Structure
Properties
IUPAC Name |
4,5-dichloro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVCXURCZYKYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308217 | |
| Record name | 4,5-Dichloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-87-9 | |
| Record name | NSC202720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichloro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dichloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2,1,3-benzothiadiazole is a halogenated heterocyclic compound belonging to the benzothiadiazole family. This class of molecules is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the thiadiazole ring, which imparts unique electronic and photophysical properties. While specific data for the 4,5-dichloro isomer is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route based on established methods for analogous compounds, and a discussion of its potential applications in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂S | - |
| Molecular Weight | 205.06 g/mol | - |
| CAS Number | Not assigned | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and THF. | General knowledge of similar compounds |
| Appearance | Expected to be a crystalline solid. | General knowledge of similar compounds |
Synthesis
A general and widely used method for the synthesis of 2,1,3-benzothiadiazole derivatives is the reaction of an appropriately substituted ortho-phenylenediamine with thionyl chloride (SOCl₂).[1] This reaction proceeds through a cyclization mechanism to form the thiadiazole ring. For the synthesis of this compound, the logical starting material would be 3,4-dichloro-1,2-phenylenediamine.
Proposed Synthetic Protocol
Reaction: 3,4-dichloro-1,2-phenylenediamine with thionyl chloride.
Procedure:
-
In a fume hood, a solution of 3,4-dichloro-1,2-phenylenediamine in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
An excess of thionyl chloride (typically 2-3 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture) or by column chromatography on silica gel, to yield this compound.
Caption: Proposed synthesis of this compound.
Spectral Data
Specific experimental spectral data for this compound are not available in the reviewed literature. However, predicted spectral characteristics can be inferred:
-
¹H NMR: A single peak in the aromatic region is expected due to the symmetrical nature of the molecule.
-
¹³C NMR: Three distinct signals are anticipated: one for the two carbons bearing the chlorine atoms, one for the two carbons fused to the thiadiazole ring, and one for the two carbons at the junction of the two rings.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks).
Potential Applications in Research and Drug Development
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of benzothiadiazoles has shown a wide range of biological and pharmacological activities. These include applications as antimicrobial, anti-inflammatory, and anticancer agents. The electron-withdrawing nature of the dichloro-substituted benzothiadiazole core makes it an interesting scaffold for the design of novel bioactive molecules.
Furthermore, benzothiadiazole derivatives are extensively used in the development of organic electronic materials, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be explored for such applications.
Logical Workflow for Further Investigation
For researchers interested in this compound, a logical workflow for its investigation would be as follows:
Caption: A logical workflow for the investigation of this compound.
Conclusion
This compound represents an under-explored member of the benzothiadiazole family. While direct experimental data is currently lacking, its synthesis is feasible through established chemical routes. The predicted physicochemical properties and the known activities of related compounds suggest that it could be a valuable building block for the development of new pharmaceuticals and functional organic materials. Further research is warranted to synthesize, characterize, and evaluate the potential of this compound.
References
spectroscopic characterization of 4,5-Dichloro-2,1,3-benzothiadiazole (NMR, FT-IR, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 4,5-Dichloro-2,1,3-benzothiadiazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines established knowledge of benzothiadiazole derivatives with generalized experimental protocols. The presented spectral data are predicted values based on established substituent effects on the 2,1,3-benzothiadiazole core structure and should be considered as a reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two protons on the benzene ring are chemically equivalent, leading to a single signal.
| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ~ 7.5 - 8.0 | Singlet | H-6, H-7 |
Note: The predicted chemical shift is relative to a standard internal reference like tetramethylsilane (TMS) and can vary depending on the solvent used.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.
| Predicted Chemical Shift (δ) [ppm] | Assignment |
| ~ 150 - 155 | C-3a, C-7a |
| ~ 130 - 135 | C-4, C-5 |
| ~ 120 - 125 | C-6, C-7 |
Note: These are predicted values. The exact chemical shifts will be influenced by the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence the chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns (if any) to assign the signals to the respective nuclei.
An In-depth Technical Guide to the Electrochemical Behavior of 4,5-Dichloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of 4,5-dichloro-2,1,3-benzothiadiazole, a member of the versatile 2,1,3-benzothiadiazole (BTD) family of heterocyclic compounds. Due to their unique electronic structure, BTD derivatives are integral components in the development of advanced materials and pharmaceuticals. This document collates data from related compounds to project the electrochemical characteristics of this compound, offers detailed experimental protocols for its analysis, and visualizes key workflows and concepts.
Introduction to 2,1,3-Benzothiadiazoles
2,1,3-Benzothiadiazole (BTD) is an electron-deficient aromatic heterocycle that serves as a crucial building block in various scientific fields. Its electron-accepting nature makes it a key component in donor-acceptor systems, which are fundamental to the design of organic semiconductors, fluorescent probes, and photovoltaics.[1][2] In the realm of medicinal chemistry, the BTD core is found in molecules with potential antimicrobial, anticancer, and anticonvulsant activities.[3] The electrochemical behavior of BTD derivatives is paramount as it governs their electron-transfer properties, energy levels (HOMO/LUMO), and ultimately, their functionality in electronic devices and biological systems.
Synthesis of this compound
While a specific, detailed synthesis for this compound is not extensively reported, a general and plausible synthetic route can be inferred from established methods for other BTD derivatives. The primary strategy involves the reaction of an appropriate ortho-phenylenediamine derivative with thionyl chloride (SOCl₂).
For the target molecule, the synthesis would likely commence with 3,4-dichloro-1,2-phenylenediamine. The reaction with thionyl chloride would lead to the cyclization and formation of the thiadiazole ring.
Electrochemical Properties of Benzothiadiazole Derivatives
The electrochemical behavior of BTD derivatives is typically investigated using cyclic voltammetry (CV), which provides information on their oxidation and reduction potentials. These potentials are crucial for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. The difference between the HOMO and LUMO levels defines the electrochemical bandgap, a key parameter in materials science.
The substitution pattern on the benzene ring of the BTD core significantly influences its electrochemical properties. Electron-withdrawing groups, such as the two chlorine atoms in this compound, are expected to lower both the HOMO and LUMO energy levels. This effect generally makes the compound easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential) compared to the unsubstituted BTD. The introduction of chlorine atoms has been shown to enhance the electron-accepting ability of the BTD core.
The following table summarizes the electrochemical data for several BTD derivatives to provide a comparative context for estimating the properties of this compound.
| Compound | Oxidation Potential (V vs. NHE) | Reduction Potential (V vs. NHE) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Reference |
| 4,7-Diphenyl-2,1,3-benzothiadiazole derivatives | 1.54 to 1.61 | -2.00 to -2.05 | -6.16 to -6.23 | -2.57 to -2.62 | 3.56 to 3.66 | [4] |
| 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole | Not specified | Not specified | -5.4 to -5.3 | Not specified | 2.4 to 2.7 | [5] |
| Difluorobenzothiadiazole (DFBT) based dye (LS102) | 0.77 | -1.14 | -5.17 | -3.36 | 1.91 | [6] |
| Benzothiadiazole (BT) based dye (LS101) | 0.78 | -1.11 | -5.18 | -3.39 | 1.89 | [6] |
Note: The potentials and energy levels can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The values presented here are for comparative purposes.
Experimental Protocol: Cyclic Voltammetry Analysis
This section provides a detailed methodology for the electrochemical characterization of this compound using cyclic voltammetry.
4.1. Materials and Reagents
-
Analyte: this compound (typically ~1 mM solution)
-
Solvent: Anhydrous, electrochemical-grade solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Supporting Electrolyte: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBAFB₄))
-
Reference Compound: Ferrocene (for internal calibration)
-
Inert Gas: High-purity argon or nitrogen
4.2. Electrochemical Cell Setup
A standard three-electrode cell is used:[7][8]
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) or saturated calomel electrode (SCE)
-
Counter (Auxiliary) Electrode: Platinum wire or foil
4.3. Experimental Procedure
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in the chosen solvent to remove any residual abrasive particles. Dry the electrode thoroughly.
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve the analyte in this solution to a final concentration of approximately 1 mM.
-
Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Background Scan: Perform a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window where the solvent and electrolyte are electrochemically stable.
-
Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs towards the reduction potential, and then reverse the scan towards the oxidation potential, before returning to the initial potential.
-
Scan Rate Variation: Record voltammograms at several scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.[9]
-
Internal Calibration: After recording the analyte's voltammograms, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal reference.
4.4. Data Analysis
-
Peak Potentials: Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram. The half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2 for reversible processes.
-
HOMO and LUMO Calculation: The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials relative to the Fc/Fc⁺ couple using the following empirical equations:
-
HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red^onset (vs Fc/Fc⁺) + 5.1] (Note: The value of 5.1 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)
-
-
Electrochemical Bandgap: The electrochemical bandgap (Eg) is the difference between the LUMO and HOMO energy levels:
-
Eg = LUMO - HOMO
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and electrochemical characterization of a BTD derivative.
Caption: Relationship between electrochemical potentials, HOMO/LUMO energy levels, and the bandgap.
Applications in Drug Development
The electrochemical properties of BTD derivatives are highly relevant to drug development. The electron-accepting nature of the BTD core can influence how a molecule interacts with biological targets. For instance, compounds that can participate in redox cycling can induce oxidative stress in cancer cells, a potential mechanism for anticancer activity. Furthermore, understanding the electrochemical behavior of a drug candidate is crucial for predicting its metabolic fate, as many metabolic processes involve electron transfer reactions. The structural motif of this compound could be explored in the design of novel therapeutic agents, and its electrochemical characterization would be a critical first step in its preclinical evaluation.
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its electrochemical behavior can be extrapolated from the extensive research on related 2,1,3-benzothiadiazole derivatives. The presence of two electron-withdrawing chlorine atoms is expected to significantly modulate its electronic properties, making it a promising candidate for applications in both materials science and medicinal chemistry. The provided experimental protocol offers a robust framework for the empirical validation of its properties. Future research should focus on the synthesis and detailed electrochemical and biological evaluation of this and other novel BTD derivatives to unlock their full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effect of fluorine substituted benzothiadiazole on electro-optical properties of donor-acceptor-donor type monomers and their polymers [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ossila.com [ossila.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Theoretical and Computational Insights into 4,5-Dichloro-2,1,3-benzothiadiazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4,5-Dichloro-2,1,3-benzothiadiazole, a member of the benzothiadiazole (BTD) family of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. It details the structural, electronic, and spectroscopic properties of this compound, drawing upon established computational methodologies and comparative data from closely related analogs due to the limited availability of direct experimental findings for this specific isomer.
Introduction
2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds, recognized for their diverse applications stemming from their unique electronic properties.[1] The electron-deficient nature of the BTD core makes it a valuable building block in the design of donor-acceptor molecules with tailored optical and electronic characteristics.[2] Halogenated BTDs, in particular, are of interest for their potential to modulate these properties and to serve as intermediates in the synthesis of more complex functional molecules. This guide focuses on the 4,5-dichloro substituted isomer, providing a theoretical framework for its investigation. While direct experimental data for this compound is not extensively available in public literature, this guide constructs a robust profile of the molecule through analogy with closely related compounds and the application of state-of-the-art computational techniques.
Molecular Structure and Synthesis
The foundational structure of this compound consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with chlorine atoms substituted at the 4 and 5 positions.
Predicted Physical and Chemical Properties
Based on computational models and data from similar compounds, the following properties are predicted for this compound.
| Property | Predicted Value | Reference |
| Molecular Formula | C₆H₂Cl₂N₂S | [3] |
| Molecular Weight | 205.06 g/mol | [3] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CC2=NSN=C2C(=C1Cl)Cl |
Synthesis Pathway
A general and widely used method for the synthesis of 2,1,3-benzothiadiazoles involves the reaction of ortho-phenylenediamine derivatives with thionyl chloride (SOCl₂).[1][4] For this compound, a plausible synthetic route would start from 3,4-dichloro-1,2-phenylenediamine.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is based on established procedures for the synthesis of related benzothiadiazoles.[1]
Materials:
-
3,4-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine (as solvent and acid scavenger)
-
Anhydrous reaction vessel
-
Stirring apparatus
-
Reflux condenser
-
Purification setup (e.g., column chromatography)
Procedure:
-
In a clean, dry reaction vessel, dissolve 3,4-dichloro-1,2-phenylenediamine in an excess of pyridine under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add two equivalents of thionyl chloride to the stirred solution. The reaction is exothermic and should be controlled.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the reaction.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the mixture and carefully quench with water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Computational and Spectroscopic Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules where experimental data is scarce.
Computational Methodology
Theoretical calculations for this compound can be effectively performed using DFT methods. A common and reliable approach involves the B3LYP functional with a 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for optimizing molecular geometry and predicting electronic and spectroscopic properties.
Computational Workflow
Caption: A typical workflow for DFT-based computational analysis.
Spectroscopic Properties (Predicted)
Based on DFT calculations and data from analogous compounds, the following spectroscopic characteristics are anticipated.
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Wavenumber/Chemical Shift | Reference for Analogous Compounds |
| IR (cm⁻¹) | [6][7][8] | |
| Aromatic C-H stretch | 3000-3100 | |
| C=C aromatic stretch | 1400-1600 | |
| C-N stretch | 1300-1400 | |
| C-Cl stretch | 700-800 | |
| ¹H NMR (ppm) | [2][9] | |
| Aromatic Protons | 7.0 - 8.0 (doublets) | |
| ¹³C NMR (ppm) | [2] | |
| Aromatic C-Cl | 120-135 | |
| Aromatic C-H | 110-130 | |
| Thiadiazole Carbons | 150-160 | |
| UV-Vis (nm) | [10][11] | |
| π-π* transition | ~300-350 | |
| n-π* transition | ~400-450 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For benzothiadiazole derivatives, the HOMO is typically localized on the electron-donating part (the benzene ring), while the LUMO is centered on the electron-accepting thiadiazole ring.[12][13] The energy gap between HOMO and LUMO (E_gap) is indicative of the molecule's chemical reactivity and the energy of its lowest electronic transition.
Table 3: Predicted HOMO-LUMO Properties
| Parameter | Predicted Value (eV) | Significance | Reference for Analogous Compounds |
| E(HOMO) | -6.0 to -6.5 | Electron-donating ability | [11][14] |
| E(LUMO) | -2.5 to -3.0 | Electron-accepting ability | [11][14] |
| E_gap | 3.0 to 4.0 | Chemical stability, electronic transition energy | [10][15] |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP surface is expected to show negative potential (red/yellow) around the nitrogen atoms of the thiadiazole ring, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms and the electron-deficient carbon atoms will likely exhibit positive potential (blue), suggesting sites for nucleophilic attack. The chlorine atoms will also contribute to the electrostatic potential distribution.[16]
Conceptual MEP Surface Analysis
Caption: Predicted regions of electrostatic potential on the molecular surface.
Potential Applications in Drug Development
Thiadiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[17][18][19][20] The incorporation of chlorine atoms can enhance the lipophilicity and metabolic stability of drug candidates. While specific studies on this compound are lacking, its structural similarity to other biologically active benzothiadiazoles suggests it could be a valuable scaffold for drug discovery. For instance, some benzothiadiazole derivatives have been investigated as RORC inverse agonists.[21]
Potential Drug Discovery Pathway
Caption: A conceptual pathway for the development of drugs based on the this compound scaffold.
Conclusion
This technical guide has provided a detailed theoretical and computational overview of this compound. While direct experimental data remains to be fully elucidated, the application of robust computational methods and comparison with closely related analogs allows for a comprehensive prediction of its structural, spectroscopic, and electronic properties. The presented synthesis protocols, computational workflows, and predicted data tables offer a valuable resource for researchers interested in this and other halogenated benzothiadiazole derivatives. The potential of this scaffold in drug discovery warrants further investigation, and the information contained herein is intended to facilitate and guide such future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [chemicalbook.com]
- 7. 2,1,3-Benzothiadiazole, 4-nitro- [webbook.nist.gov]
- 8. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity [mdpi.com]
- 17. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. granthaalayahpublication.org [granthaalayahpublication.org]
- 20. japsonline.com [japsonline.com]
- 21. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and thermal stability of 4,5-Dichloro-2,1,3-benzothiadiazole
An In-depth Technical Guide on the Physicochemical Properties of 4,5-Dichloro-2,1,3-benzothiadiazole
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The 2,1,3-benzothiadiazole (BTD) core is a significant heterocyclic moiety in medicinal chemistry and materials science, known for its electron-accepting nature and unique photophysical properties.[1] The introduction of halogen substituents, such as chlorine at the 4 and 5 positions, can significantly modulate the molecule's electronic properties, lipophilicity, and crystal packing, thereby influencing its solubility and thermal stability. This document outlines the anticipated physicochemical characteristics of this compound and provides detailed methodologies for their empirical determination.
Predicted Physicochemical Properties
Based on the general properties of halogenated aromatic compounds and various 2,1,3-benzothiadiazole derivatives, the following characteristics for this compound can be anticipated.
Solubility Profile
The solubility of a compound is a critical parameter for its application in drug delivery and materials science. The presence of two chlorine atoms is expected to increase the lipophilicity of the 2,1,3-benzothiadiazole core.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Benzene | Moderate to High | The non-polar nature of the dichlorinated benzene ring should allow for favorable van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the polar C-Cl bonds and the thiadiazole ring, leading to good solvation. Many BTD derivatives show good solubility in these solvents.[2] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The molecule lacks significant hydrogen bond donor or acceptor sites, limiting its interaction with protic solvents. |
| Aqueous | Water, Buffers | Very Low | The high lipophilicity and lack of ionizable groups suggest poor aqueous solubility. |
Thermal Stability
Thermal stability is crucial for determining the processing, storage, and application limits of a chemical compound. This is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For many 2,1,3-benzothiadiazole derivatives, the decomposition temperature is reported to be high, often exceeding 300°C.[2]
Table 2: Anticipated Thermal Properties of this compound
| Parameter | Analytical Technique | Predicted Observation | Significance |
| Decomposition Temperature (Td) | TGA | Expected to be > 300 °C | Indicates high thermal stability, suitable for applications requiring elevated temperatures. The C-Cl bonds are strong, contributing to the overall stability of the molecule. |
| Melting Point (Tm) | DSC | A sharp endothermic peak. The exact temperature will depend on crystal lattice energy. For comparison, the melting point of the parent 2,1,3-benzothiadiazole is 54°C.[3] | A sharp melting point is indicative of high purity. The introduction of chlorine atoms is expected to raise the melting point due to increased molecular weight and potentially stronger intermolecular interactions. |
| Glass Transition (Tg) | DSC | May not be observable if the compound is highly crystalline. | Relevant for amorphous solids, indicating the transition from a rigid to a more flexible state. |
| Polymorphic Transitions | DSC | Possible additional endothermic or exothermic peaks before the melting point. | Indicates the presence of different crystalline forms (polymorphs), which can have different solubilities and stabilities. |
Experimental Protocols
To empirically determine the , the following standard experimental protocols are recommended.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the undissolved solid.
-
Quantification: Withdraw a precise aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Experimental workflow for solubility determination.
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of the major mass loss event is typically reported as the decomposition temperature (Td).
3.2.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating/Cooling Program: Subject the sample to a controlled temperature program, typically involving a heating ramp, a cooling ramp, and a second heating ramp (e.g., from 25°C to a temperature below the expected decomposition, at 10°C/min).
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks. The melting point (Tm) is typically determined from the peak maximum or onset of the melting endotherm.
Workflow for thermal characterization.
Conclusion
While specific experimental data for this compound is not currently published, a strong predictive assessment of its solubility and thermal stability can be made based on the well-understood chemistry of the 2,1,3-benzothiadiazole family. The compound is expected to be a thermally stable, lipophilic molecule with good solubility in non-polar and polar aprotic solvents. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical validation of these properties, which is essential for the advancement of its potential applications in research and development.
References
A Technical Guide to the Synthesis of 4,5-Dichloro-2,1,3-benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-accepting heterocycle that forms the core of numerous functional molecules. Due to its unique electronic properties, photostability, and versatile reactivity, the BTD core is integral to the development of materials for organic electronics—including organic light-emitting diodes (OLEDs), solar cells, and transistors—as well as fluorescent probes and pharmaceuticals.[1][2][3] Derivatives are being explored for their potential antimicrobial and anticancer properties and as modulators of biological targets like the Retinoid-related orphan receptor C (RORC).[4][5]
This guide focuses specifically on the synthesis of derivatives from the 4,5-dichloro-2,1,3-benzothiadiazole core. The two chlorine atoms serve as reactive handles for introducing a wide range of functional groups through various modern synthetic methodologies. This allows for the precise tuning of the molecule's electronic, optical, and pharmacological properties. We will detail the primary synthetic strategies, provide comprehensive experimental protocols, and summarize key reaction data.
Synthesis of the this compound Core
The foundational step in this synthetic family is the creation of the BTD ring system. The most common and direct method involves the reaction of an ortho-phenylenediamine derivative with a sulfur-donating reagent, typically thionyl chloride (SOCl₂).[1] For the target 4,5-dichloro core, the synthesis would commence from 3,4-dichloro-1,2-phenylenediamine.
Key Derivatization Strategies
The chlorine atoms at the C4 and C5 positions of the BTD ring are amenable to substitution via several powerful cross-coupling and nucleophilic substitution reactions. The electron-deficient nature of the BTD ring activates these positions, making them suitable substrates for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For derivatizing the 4,5-dichloro-BTD core, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide.[6][7] This reaction is widely used to append aryl or heteroaryl moieties to the BTD core, thereby extending its π-conjugated system and modulating its optoelectronic properties.[8][9] While many examples start with bromo-derivatives, the methodology is adaptable to chloro-substrates, often requiring more active catalyst systems.[10][11]
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Halogenated BTDs
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4,7-Dibromo-BTD | 5-(Trimethylsilyl)-2-thienyl-borolane | Pd(PPh₃)₄ | 2M Na₂CO₃ | Toluene/Ethanol | Reflux | ~85%[8] |
| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 55%[10] |
| 3 | 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | >85%[12] |
Note: Yields and conditions are illustrative and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (4:1), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (4.0 equiv.).[8][12]
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diarylated derivative.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[13][14] This reaction is invaluable for producing anilino-BTD derivatives, which are important intermediates in pharmaceutical development and materials science.[15][16] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.[15][17]
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | High[13] |
| 2 | 2-Bromoestrone | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 110 | 70-90%[15] |
| 3 | Aryl Halide | 1° or 2° Amine | Catalytic Palladium | NaOt-Bu, K₂CO₃, etc. | THF, Toluene | 25-100+ | Varies[17] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.04 equiv.), a suitable phosphine ligand (e.g., BINAP or X-Phos, 0.02-0.08 equiv.), and a strong base (e.g., sodium tert-butoxide, NaOt-Bu, 2.5-3.0 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (2.2-2.5 equiv.).
-
Solvent and Reaction: Add a dry, degassed solvent such as toluene or dioxane. Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography to obtain the aminated product.
Nucleophilic Aromatic Substitution (SNAr)
Given the electron-withdrawing nature of the BTD heterocycle, the chlorine-bearing carbons are electrophilic and susceptible to nucleophilic aromatic substitution (SNA_r_).[18][19] This pathway allows for the displacement of the chloride ions by strong nucleophiles like amines, alkoxides, or thiolates, often without the need for a metal catalyst. The reaction is typically favored by polar aprotic solvents and elevated temperatures.[20][21]
Table 3: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromobenzo[1,2-d:4,5-d′]bis([4][13][22]thiadiazole) | Morpholine | MeCN | Reflux, 24h | 4-Morpholinyl derivative | 85%[19] |
| 2 | Pentafluorobiphenyl | Various N-, O-, S-nucleophiles | Varies | Varies | para-Substituted product | Varies[20] |
| 3 | 4-Nitrofluorobenzene | Methoxide | Varies | Varies | 4-Nitroanisole | Varies[20] |
Experimental Protocol: General Procedure for SNAr with Amines
-
Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) in a round-bottom flask.
-
Nucleophile Addition: Add an excess of the desired amine nucleophile (e.g., morpholine, piperidine) (2.5-5.0 equiv.).
-
Reaction: Heat the mixture to reflux and stir for 12-48 hours. Monitor the reaction's completion via TLC.
-
Workup: After cooling, pour the reaction mixture into water to precipitate the product.[19]
-
Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and remove the solvent under vacuum. Purify the crude solid by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from the 4,5-dichloro-BTD core have significant potential in both pharmaceutical and materials science sectors. The ability to install diverse functionalities allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of electronic properties for device applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Quantum Chemical Investigation of 4,5-Dichloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 4,5-Dichloro-2,1,3-benzothiadiazole. Due to the limited specific published data on this particular molecule, this document outlines a robust, proposed research plan based on established methodologies for analogous compounds. It is designed to serve as a foundational resource for researchers initiating studies into its electronic, structural, and biological properties.
Introduction to 2,1,3-Benzothiadiazole (BTD)
The 2,1,3-benzothiadiazole (BTD) core is a significant heterocyclic scaffold in modern chemistry.[1] Comprising a benzene ring fused to a thiadiazole ring, the BTD unit is inherently electron-deficient.[1] This characteristic makes it a crucial building block in the design of donor-acceptor molecules for advanced materials.[1] Derivatives of BTD are extensively utilized in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[2][3] Furthermore, the broader class of thiadiazoles has demonstrated a wide range of biological activities, suggesting potential applications in medicinal chemistry and drug development.[4][5][6][7] The introduction of dichloro-substituents at the 4 and 5 positions is expected to significantly modulate the electronic properties of the BTD core, making it a compelling target for detailed computational and experimental analysis.
Proposed Quantum Chemical Calculation Protocol
Density Functional Theory (DFT) is the recommended computational method due to its excellent balance of accuracy and computational efficiency for molecules of this size.[1] The following protocol outlines a standard and reliable approach for a thorough theoretical investigation.
Computational Workflow
The proposed workflow for the quantum chemical calculations is depicted below. This process begins with geometry optimization to determine the molecule's most stable conformation, followed by frequency analysis to verify the structure and predict vibrational spectra. The final stage involves calculating key electronic properties and simulating the UV-Vis spectrum to understand its electronic behavior.
Detailed Methodology
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Method: Density Functional Theory (DFT).
-
Functional: The B3LYP hybrid functional is suggested as it has been shown to provide reliable results for a wide range of organic molecules.[8]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the nuances of the electron distribution.[8]
-
Geometry Optimization: The molecular geometry should be fully optimized without constraints to locate the global minimum on the potential energy surface.
-
Vibrational Frequency Analysis: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The results provide predicted infrared (IR) and Raman vibrational modes.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[9][10]
-
Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
-
Spectral Simulation: The UV-Vis absorption spectrum should be simulated using Time-Dependent DFT (TD-DFT) with the same functional and basis set, incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to approximate experimental conditions.
Predicted Data and Presentation
The following tables are structured to present the key quantitative data that would be obtained from the proposed calculations.
Table 1: Predicted Optimized Molecular Geometry Parameters
This table will contain the key bond lengths, bond angles, and dihedral angles that define the molecule's 3D structure.
| Parameter | Type | Predicted Value (Å or °) |
| C4-C5 | Bond Length | ~1.40 Å |
| C4-Cl1 | Bond Length | ~1.74 Å |
| C5-Cl2 | Bond Length | ~1.74 Å |
| N2-S1 | Bond Length | ~1.63 Å |
| C-S-N | Bond Angle | ~95-100° |
| C-N-N | Bond Angle | ~105-110° |
| Cl-C-C-Cl | Dihedral Angle | ~0° (for planarity) |
Table 2: Predicted Principal Vibrational Frequencies
This table will summarize the most significant calculated vibrational modes, which are crucial for interpreting experimental IR and Raman spectra.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C-Cl Stretch | 700 - 800 | High | Moderate |
| Aromatic C=C Stretch | 1450 - 1600 | Moderate | High |
| N-S Stretch | 800 - 900 | Moderate | Moderate |
| C-H Bending (out-of-plane) | 850 - 950 | High | Low |
Table 3: Predicted Key Electronic Properties
This table highlights the fundamental electronic parameters derived from the calculations. The HOMO-LUMO gap is particularly important for predicting the molecule's electronic transitions and reactivity.
| Property | Predicted Value |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -2.5 to -3.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 eV |
| Dipole Moment | 2.0 to 3.5 Debye |
Proposed Experimental Protocols
To validate the theoretical predictions, a parallel experimental investigation is essential.
Synthesis Protocol
A plausible synthetic route to this compound involves the cyclization of a corresponding dichlorinated ortho-phenylenediamine with a sulfur-containing reagent.
-
Starting Material: 3,4-Dichlorobenzene-1,2-diamine.
-
Reagent: Thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).
-
Procedure: The reaction typically involves refluxing the ortho-diamine with the sulfur reagent in an appropriate solvent (e.g., toluene or xylene) until the reaction is complete (monitored by TLC).
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to yield the final product.
Characterization Methods
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, providing a direct comparison for the optimized geometry.[11]
-
Spectroscopy:
-
FT-IR and Raman: Experimental vibrational spectra should be recorded and compared with the calculated frequencies to confirm the molecular structure and vibrational assignments.
-
UV-Vis Spectroscopy: The absorption spectrum should be measured in a suitable solvent (e.g., chloroform or THF) and compared with the TD-DFT simulated spectrum to validate the calculated electronic transition energies.[12]
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure and purity of the synthesized compound.[10]
-
Visualizations
Molecular Structure
Frontier Molecular Orbitals and Electronic Transitions
The relationship between the HOMO, LUMO, and the principal electronic transition is fundamental to understanding the molecule's optical properties. The energy of the lowest-energy absorption in the UV-Vis spectrum corresponds roughly to the energy difference between the HOMO and LUMO.
Potential Applications and Biological Relevance
Given the strong electron-accepting nature of the BTD core, this compound is a promising candidate for applications in organic electronics. The chlorine substituents are expected to lower the LUMO energy level, potentially improving electron injection and transport in materials for OLEDs and organic photovoltaics.
From a pharmacological perspective, various thiadiazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[5][6] Many of these activities stem from the ability of the thiadiazole moiety to interact with and inhibit key enzymes.[4]
The specific biological targets for this compound are unknown, but this guide provides the foundational chemical insights necessary to pursue such investigations. The computational data on molecular geometry and electronic properties are critical inputs for molecular docking studies to screen for potential protein targets and to begin structure-activity relationship (SAR) studies.
References
- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. granthaalayahpublication.org [granthaalayahpublication.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. air.unipr.it [air.unipr.it]
An In-Depth Technical Guide to 4,5-Dichloro-2,1,3-benzothiadiazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dichloro-2,1,3-benzothiadiazole, a halogenated derivative of the versatile 2,1,3-benzothiadiazole heterocyclic system. While the parent scaffold has been known since the 19th century, this guide focuses on the discovery, synthesis, and properties of the 4,5-dichloro substituted variant. This document collates available data on its synthesis, including a detailed experimental protocol, and presents its physicochemical properties in a structured format. Furthermore, potential applications in agrochemicals, particularly as a herbicide, are discussed. This guide aims to be a foundational resource for researchers and professionals working with benzothiadiazole derivatives in chemical synthesis and drug development.
Introduction
The 2,1,3-benzothiadiazole core is a significant bicyclic heterocyclic system, first synthesized in 1889. It is composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. The introduction of substituents onto the benzene ring allows for the fine-tuning of its physicochemical and biological characteristics.
This guide focuses specifically on this compound (CAS No. 6662-87-9). The presence of two chlorine atoms on the benzene ring significantly influences the electron distribution and reactivity of the molecule, making it a valuable intermediate for the synthesis of more complex derivatives and a candidate for various biological applications.
Discovery and History
While the parent 2,1,3-benzothiadiazole has a long history, the specific discovery of this compound is less documented in readily available historical accounts. Its synthesis is a logical extension of the established methods for preparing benzothiadiazole derivatives. The primary route to this compound involves the cyclization of a corresponding substituted ortho-phenylenediamine.
The general synthetic methodology for 2,1,3-benzothiadiazoles, which involves the reaction of an ortho-phenylenediamine with thionyl chloride, provides the foundational chemistry for the synthesis of its halogenated derivatives. The availability of 3,4-dichloro-1,2-phenylenediamine as a starting material is key to the preparation of the title compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in further chemical synthesis.
| Property | Value | Reference |
| CAS Number | 6662-87-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₂Cl₂N₂S | [1][2] |
| Molecular Weight | 205.06 g/mol | [1][2] |
| Melting Point | 112-113 °C | |
| Boiling Point | 288.0 ± 20.0 °C (Predicted) | |
| Appearance | Not specified |
Synthesis and Experimental Protocols
The most common and direct method for the synthesis of this compound is the reaction of 3,4-dichloro-1,2-phenylenediamine with thionyl chloride. This reaction proceeds via a condensation mechanism to form the thiadiazole ring.
General Reaction Scheme
The synthesis of this compound from 3,4-dichloro-1,2-phenylenediamine and thionyl chloride is depicted below. The reaction involves the formation of a sulfinamide intermediate, followed by cyclization and elimination of water and hydrogen chloride to yield the final product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:
Materials:
-
3,4-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4-dichloro-1,2-phenylenediamine (1 mmol) and triethylamine (3 mmol) in dichloromethane, add thionyl chloride (1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 5-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Take up the resulting residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to afford the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data from various analytical techniques are outlined below.
| Technique | Expected Data |
| ¹H NMR | A single signal in the aromatic region, corresponding to the two equivalent protons on the benzene ring. |
| ¹³C NMR | Signals corresponding to the four unique carbon atoms in the aromatic system. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 205), with a characteristic isotopic pattern for two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aromatic C-H and C=C stretching, as well as the N-S-N vibrations of the thiadiazole ring. |
Applications in Drug Development and Agrochemicals
While specific biological activities and signaling pathway interactions for this compound are not extensively reported, the broader class of benzothiadiazole derivatives has shown a wide range of pharmacological and agrochemical potential.
Herbicidal Activity
Derivatives of benzothiazole and related heterocyclic systems have been investigated for their herbicidal properties.[6][7][8][9] The structural features of this compound, particularly the halogen substitution, suggest its potential as a lead compound or intermediate in the development of novel herbicides. Further screening and structure-activity relationship (SAR) studies would be necessary to explore this potential.
The logical progression for investigating the herbicidal potential of this compound is outlined below.
Caption: Logical workflow for herbicidal activity investigation.
Conclusion
This compound is a halogenated derivative of a historically significant heterocyclic scaffold. While its specific discovery is not prominently documented, its synthesis follows well-established chemical principles. This guide has provided a consolidated overview of its synthesis, physicochemical properties, and a detailed experimental protocol. The potential application of this compound, particularly in the agrochemical field as a herbicide, warrants further investigation. This document serves as a foundational technical resource to aid researchers and professionals in their work with this and related benzothiadiazole derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
applications of 4,5-Dichloro-2,1,3-benzothiadiazole in organic electronics
An overview of the applications, performance data, and experimental procedures for 4,5-Dichloro-2,1,3-benzothiadiazole in the field of organic electronics.
Introduction
2,1,3-Benzothiadiazole (BT) is a foundational electron-deficient (acceptor) building block extensively used in the design of high-performance donor-acceptor (D-A) conjugated polymers for organic electronics.[1][2] Its strong electron-withdrawing nature allows for the creation of materials with narrow bandgaps, enabling broad absorption of light and efficient charge transport.[3] A key strategy for fine-tuning the optoelectronic properties of BT-based materials is the introduction of halogen atoms onto the benzothiadiazole core.[4]
Chlorination, specifically the use of a this compound moiety, serves as a powerful tool to modulate molecular energy levels. The high electronegativity of chlorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers. This modification can lead to enhanced air stability, higher open-circuit voltages in organic solar cells, and improved charge carrier mobility in organic field-effect transistors (OFETs).[5] This document outlines the applications of this compound in organic electronics, presenting key performance data and detailed experimental protocols for material synthesis and device fabrication.
Application Note 1: Organic Field-Effect Transistors (OFETs)
Polymers incorporating the dichlorinated-2,1,3-benzothiadiazole (2ClBT) unit have demonstrated excellent performance and operational stability in OFETs. The introduction of chlorine atoms enhances the electron-accepting properties of the BT core, which can facilitate improved molecular packing and charge transport.[5]
A study by Kang et al. detailed the synthesis of a series of D-A polymers based on a 2ClBT acceptor unit copolymerized with various donor moieties of different conjugation lengths. These polymers were found to exhibit promising hole mobilities and, notably, excellent operational stability, with minimal degradation in performance over numerous testing cycles.[5] The performance of these polymers highlights the effectiveness of dichlorination as a strategy for developing robust semiconductor materials for transistor applications.
Data Presentation: Performance of Dichlorinated Benzothiadiazole Polymers in OFETs
| Polymer Name | Donor Unit | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | On/Off Ratio |
| P2ClBT-T | Thiophene | 0.019 | > 10⁵ |
| P2ClBT-TT | Thieno[3,2-b]thiophene | 0.066 | > 10⁶ |
| P2ClBT-DT | 2,2′-Bithiophene | 0.088 | > 10⁶ |
| P2ClBT-TVT | (E)-2-(2-(thiophen-2-yl)vinyl)thiophene | 0.147 | > 10⁶ |
Data sourced from Kang et al.[5]
Application Note 2: Organic Photovoltaics (OPVs)
In the realm of organic solar cells, the energy levels of the donor and acceptor materials are critical for achieving high efficiency. The HOMO level of the donor polymer, in particular, influences the open-circuit voltage (VOC), a key determinant of overall device performance. The strategy of halogenating the acceptor unit within a D-A polymer is well-established for lowering the HOMO level.[4]
While fluorination has been more extensively studied for this purpose, chlorination offers a similar, potent method for energy level tuning.[4] By incorporating this compound into a polymer backbone, the HOMO level can be deepened (lowered in energy). This leads to a larger energy difference between the donor's HOMO and the acceptor's LUMO (often a fullerene derivative like PC₇₁BM), resulting in a higher VOC. Although specific, high-efficiency OPV device data for polymers based exclusively on this compound are not as widely reported as their fluorinated counterparts, the underlying principle of improved VOC through halogenation is directly applicable.
Data Presentation: Representative Performance of Halogenated BT-Polymers in OPVs
| Polymer Type | Acceptor in Polymer | Typical VOC (V) | Typical PCE (%) |
| Standard BT Polymer | Benzothiadiazole (BT) | 0.6 - 0.75 | 3 - 6 |
| Halogenated BT Polymer | Dichloro- or Difluoro-BT | 0.8 - 1.0 | 7 - 11+ |
This table presents typical values to illustrate the effect of halogenation, based on trends observed for fluorinated and chlorinated systems.[4][6]
Experimental Protocols
Protocol 1: Synthesis of 4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole
This protocol describes a representative synthesis of the key dichlorinated benzothiadiazole monomer, which can then be used in polymerization reactions.
Materials:
-
3,4-Dibromo-5,6-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3,4-Dibromo-5,6-dichloro-1,2-phenylenediamine (1 equivalent) in anhydrous toluene (10 mL per 1 g of diamine).
-
Add pyridine (2.5 equivalents) to the solution and stir at room temperature for 15 minutes.
-
Slowly add thionyl chloride (2 equivalents) dropwise to the stirring solution. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/dichloromethane gradient) or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield the pure product.
Protocol 2: Synthesis of a D-A Copolymer via Stille Coupling
This protocol outlines the polymerization of the dichlorinated BT monomer with a representative donor monomer, 2,5-bis(tributylstannyl)thiophene.
Materials:
-
4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole (1 equivalent)
-
2,5-bis(tributylstannyl)thiophene (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)
-
Anhydrous chlorobenzene
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Inside a nitrogen-filled glovebox, add the dichlorinated BT monomer, the distannyl donor monomer, Pd₂(dba)₃, and P(o-tol)₃ to a Schlenk flask.
-
Add anhydrous chlorobenzene to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Degas the solution by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours under argon.
-
After the polymerization period, cool the reaction to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirring methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction.
-
Precipitate the final polymer solution again in methanol, filter, and dry under vacuum to yield the purified polymer.
Protocol 3: Fabrication of a Top-Gate, Bottom-Contact OFET
This protocol provides a standard method for fabricating an OFET to test the performance of a newly synthesized polymer.
Materials:
-
Heavily n-doped Si wafer with a 300 nm SiO₂ layer (serves as gate and dielectric)
-
Gold (Au) for source-drain electrodes
-
Synthesized dichlorinated BT polymer
-
Chlorobenzene or other suitable organic solvent
-
Poly(methyl methacrylate) (PMMA) for top-gate dielectric
-
Aluminum (Al) for top-gate electrode
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Electrode Deposition: Pattern the gold source and drain electrodes on the SiO₂ surface using standard photolithography or shadow mask deposition. The channel length is typically 20-100 µm.
-
Semiconductor Deposition: Prepare a solution of the dichlorinated BT polymer (e.g., 5-10 mg/mL in chlorobenzene). Spin-coat the polymer solution onto the substrate at 1000-3000 rpm to form a thin film.
-
Annealing: Anneal the semiconductor film on a hotplate at a temperature optimized for the specific polymer (e.g., 120-180 °C) for 10-30 minutes inside a nitrogen-filled glovebox to improve film morphology.
-
Top-Gate Dielectric: Spin-coat a solution of PMMA (e.g., 80 mg/mL in n-butyl acetate) on top of the semiconductor layer to serve as the top-gate dielectric.
-
Top-Gate Electrode: Evaporate an aluminum top-gate electrode through a shadow mask onto the PMMA layer.
-
Device Characterization: Measure the transistor characteristics (output and transfer curves) using a semiconductor parameter analyzer in a nitrogen environment to determine the charge carrier mobility and on/off ratio.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,5-Dichloro-2,1,3-benzothiadiazole in Polymer Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5-dichloro-2,1,3-benzothiadiazole (DCBT) and its derivatives as electron-deficient building blocks in donor-acceptor (D-A) copolymers for polymer solar cells (PSCs). Detailed protocols for the synthesis of a representative polymer, fabrication of solar cell devices, and their characterization are included to facilitate research and development in this area.
Introduction
2,1,3-Benzothiadiazole (BT) is a widely utilized electron-accepting moiety in the design of conjugated polymers for organic electronics.[1][2] Its electron-deficient nature, when combined with electron-donating units, leads to polymers with low bandgaps that can effectively harvest photons from the solar spectrum. The introduction of electron-withdrawing halogen atoms, such as chlorine, onto the benzothiadiazole core is a key strategy to further modulate the electronic properties of the resulting polymers. Specifically, the use of this compound can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[3] This tuning of energy levels is crucial for enhancing the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of polymer solar cells.[3][4]
Data Presentation
The performance of polymer solar cells incorporating chlorinated and fluorinated benzothiadiazole derivatives is summarized in the table below. This data highlights the impact of chemical structure modifications on the key photovoltaic parameters.
| Polymer/Small Molecule | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDT-OBT | PC71BM | 0.82 | 12.53 | 54.9 | 5.64 | [4] |
| PBDT-FBT | PC71BM | - | - | - | 6.21 | [4] |
| P1 (TzBT with alkylthio) | PC71BM | - | - | - | 6.13 | [5] |
| PFO-M3 | - | 0.86 | 5.86 | 52 | 2.63 | [6] |
| P1 (BTZI-TRTOR) | Fullerene | 0.69 | - | - | 4.15 | [4] |
| bis[TPA-diTh]-MonoF-BT | - | 0.85 | - | - | 2.95 | [7] |
| PBDT-TEhBT | - | - | - | - | 15.5 | [6] |
| PCTDBI | PCBM (1:2 w/w) | - | 5.89 | - | 1.20 | [7] |
| PCTDBI | PC71BM (1:2 w/w) | - | - | - | 1.84 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Representative DCBT-Containing Monomer
This protocol describes the synthesis of a brominated DCBT-thiophene monomer, a key precursor for polymerization.
Materials:
-
4,7-Dibromo-5,6-dichloro-2,1,3-benzothiadiazole
-
2-(tributylstannyl)thiophene
-
Pd(PPh3)4 catalyst
-
Toluene, anhydrous
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Stille Coupling:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole (1 equivalent) in anhydrous toluene.
-
Add 2-(tributylstannyl)thiophene (2.2 equivalents) to the solution.
-
Purge the solution with argon for 20 minutes.
-
Add Pd(PPh3)4 (0.05 equivalents) to the reaction mixture.
-
Heat the reaction at 110 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into methanol.
-
Filter the resulting precipitate and wash with methanol and hexane.
-
Purify the crude product by column chromatography on silica gel to yield 4,7-di(thiophen-2-yl)-5,6-dichloro-2,1,3-benzothiadiazole.
-
-
Bromination:
-
Dissolve the product from the previous step (1 equivalent) in chloroform in a round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Quench the reaction with water and extract the product with chloroform.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 4,7-bis(5-bromothiophen-2-yl)-5,6-dichloro-2,1,3-benzothiadiazole.
-
Protocol 2: Fabrication of a Bulk Heterojunction Polymer Solar Cell
This protocol details the fabrication of a standard architecture polymer solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
DCBT-containing polymer (e.g., from Protocol 1, after polymerization)
-
Fullerene acceptor (e.g., PC71BM)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca)
-
Aluminum (Al)
-
Deionized water, isopropanol, acetone
-
Nitrogen or argon for inert atmosphere processing
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the DCBT-containing polymer and PC71BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene. The typical concentration is 10-20 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer film at a temperature optimized for the specific polymer blend (e.g., 80-120 °C) for a defined time (e.g., 10 minutes).
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator chamber with a base pressure below 10-6 Torr.
-
Sequentially deposit a thin layer of Calcium (Ca) (~20 nm) and a thicker layer of Aluminum (Al) (~100 nm) onto the active layer. The deposition rate should be carefully controlled.
-
Protocol 3: Characterization of Polymer Solar Cells
This protocol outlines the standard methods for evaluating the performance of the fabricated solar cells.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Monochromator and lock-in amplifier for External Quantum Efficiency (EQE) measurement
-
Atomic Force Microscope (AFM)
-
UV-Vis Spectrophotometer
Procedures:
-
Current Density-Voltage (J-V) Characterization:
-
Place the fabricated solar cell under the solar simulator.
-
Use a calibrated silicon reference cell to ensure the light intensity is 100 mW/cm².
-
Connect the device to the SMU and sweep the voltage from -1 V to 1 V while measuring the current.
-
From the J-V curve, extract the key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the spectral response of the solar cell by illuminating it with monochromatic light of varying wavelengths.
-
Record the current generated at each wavelength.
-
Calculate the EQE as the ratio of the number of collected charge carriers to the number of incident photons at each wavelength.
-
-
Morphology Characterization:
-
Use Atomic Force Microscopy (AFM) to investigate the surface morphology and phase separation of the active layer blend.
-
-
Optical Properties:
-
Measure the UV-Vis absorption spectrum of the polymer and the active layer blend film to determine the light-harvesting range.
-
Visualizations
Caption: Workflow for the synthesis of a DCBT-containing polymer.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. case.edu [case.edu]
- 5. 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]
- 6. Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for 4,5-Dichloro-2,1,3-benzothiadiazole in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5-dichloro-2,1,3-benzothiadiazole (DCBT) as a potent electron acceptor moiety in the design of active materials for organic photovoltaics (OPVs). Included are detailed experimental protocols for the synthesis of DCBT-based copolymers, fabrication of OPV devices, and their subsequent characterization.
Introduction to this compound in OPVs
The 2,1,3-benzothiadiazole (BT) core is a cornerstone in the development of high-performance organic semiconductors due to its strong electron-accepting nature. The introduction of electron-withdrawing chlorine atoms at the 4 and 5 positions to create this compound further enhances its electron-deficient character. This modification effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting materials, a critical parameter for achieving high open-circuit voltages (Voc) in OPV devices.
The planar structure of the BT unit promotes intermolecular π-π stacking, which is beneficial for charge transport. By copolymerizing DCBT with various electron-donating units, the resulting donor-acceptor (D-A) copolymers can achieve broad absorption spectra, tunable energy levels, and high charge carrier mobilities, all of which are essential for efficient solar energy conversion.
Quantitative Performance Data
The performance of OPV devices is quantified by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Below is a summary of performance data for various OPV devices employing benzothiadiazole-based polymers. While specific data for DCBT is emerging, the following table provides a benchmark based on structurally similar and high-performing fluorinated BT polymers.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PffBT4T-C9C13 | PC71BM | 11.7 | - | - | - |
| PffBT4T-2OD | PC71BM | 9.5 | - | - | - |
| PBDTSF-FBT | PC71BM | 11.66 | - | - | - |
| PM6 | Y6 | 17.71 | - | - | - |
Note: Detailed Jsc and FF values were not consistently available in the initial high-level summaries. The performance of DCBT-based polymers is expected to be competitive with these fluorinated analogues.
Experimental Protocols
Protocol 1: Synthesis of a this compound (DCBT) Based Copolymer via Stille Polymerization
This protocol describes a general procedure for the synthesis of a D-A copolymer using a distannylated donor monomer and a dibrominated DCBT acceptor monomer.
Materials:
-
4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole (Monomer A)
-
2,5-bis(trimethylstannyl)-thiophene derivative (Donor Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Argon gas
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask, add Monomer A (1 equivalent), Donor Monomer B (1 equivalent), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous chlorobenzene via syringe.
-
Heat the reaction mixture to 110°C and stir under argon for 48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the crude polymer and purify by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.
-
The chloroform fraction contains the purified polymer. Precipitate this fraction in methanol, filter, and dry under vacuum.
Protocol 2: Fabrication of Bulk Heterojunction (BHJ) Organic Photovoltaic Devices
This protocol outlines the fabrication of a standard architecture OPV device.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
DCBT-based copolymer (Donor)
-
Fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor (Acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds. Anneal at 150°C for 15 minutes in air.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Prepare a blend solution of the DCBT-based copolymer and the acceptor (e.g., in a 1:1.5 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer to achieve a desired thickness (typically 80-120 nm). Anneal the film as optimized for the specific blend.
-
Electron Transport Layer (ETL) and Cathode Deposition: Deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) followed by Al (~100 nm) through a shadow mask in a thermal evaporator under high vacuum (< 10⁻⁶ Torr).
Protocol 3: Characterization of OPV Devices
Procedure:
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator (e.g., AM 1.5G, 100 mW/cm²) and a source measure unit to measure the J-V characteristics of the fabricated devices. From the J-V curve, extract the key performance parameters: PCE, Voc, Jsc, and FF.[1]
-
External Quantum Efficiency (EQE) Measurement: Use a dedicated EQE system to measure the ratio of collected charge carriers to incident photons as a function of wavelength.
-
Charge Carrier Mobility Measurement: Employ techniques such as the Space Charge Limited Current (SCLC) model or Charge Extraction by Linearly Increasing Voltage (CELIV) to determine the electron and hole mobilities in the active layer.[2]
-
Morphology Characterization: Use Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the surface morphology and phase separation of the active layer blend.
Visualizations
Caption: Experimental workflow for synthesis and fabrication.
Caption: Energy level diagram for OPV charge transfer.
References
Application Notes and Protocols for the Synthesis of Donor-Acceptor Polymers Using 4,5-Dichloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the synthesis of novel donor-acceptor (D-A) conjugated polymers utilizing the electron-accepting monomer, 4,5-dichloro-2,1,3-benzothiadiazole. While this specific isomer is not widely reported in the literature for polymerization, the following protocols are based on well-established palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations, which are commonly employed for analogous benzothiadiazole-based monomers.
Introduction
Donor-acceptor polymers are a crucial class of materials in the fields of organic electronics, photovoltaics, and sensor technology. The electronic and optical properties of these polymers can be finely tuned by the judicious selection of donor and acceptor moieties. The 2,1,3-benzothiadiazole (BT) unit is a prominent electron acceptor due to its strong electron-withdrawing nature, which leads to polymers with low bandgaps and desirable charge transport characteristics. The use of a this compound monomer is anticipated to influence the polymer's solubility, morphology, and electronic properties due to the electronic effects and steric hindrance of the chlorine substituents.
Synthesis of the Monomer: this compound
A plausible synthetic route to this compound is proposed below, starting from commercially available 1,2-dichloro-3,4-dinitrobenzene.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Generalized)
-
Reduction of 1,2-Dichloro-3,4-dinitrobenzene:
-
To a stirred solution of 1,2-dichloro-3,4-dinitrobenzene in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, filter the mixture to remove the iron salts and neutralize the filtrate with a base (e.g., sodium carbonate).
-
Extract the product, 3,4-dichloro-1,2-phenylenediamine, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Cyclization to this compound:
-
Dissolve the crude 3,4-dichloro-1,2-phenylenediamine in an appropriate solvent (e.g., toluene or dichloromethane).
-
Slowly add thionyl chloride (SOCl₂) to the solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC until completion.
-
Carefully quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Polymerization Methodologies
Stille and Suzuki cross-coupling reactions are powerful methods for the synthesis of conjugated polymers. The following are generalized protocols for the polymerization of this compound with a representative donor monomer, such as 2,5-bis(tributylstannyl)thiophene (for Stille) or a diboronic ester derivative of a donor unit (for Suzuki).
Stille Polymerization
Caption: General workflow for Stille polymerization.
Experimental Protocol: Stille Polymerization (Generalized)
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of this compound and the distannylated donor monomer in anhydrous toluene or DMF.
-
Add a catalytic amount of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a suitable ligand if necessary (e.g., P(o-tol)₃).
-
-
Polymerization:
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to a temperature between 80-120 °C and stir for 24-72 hours.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the viscous solution into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and oligomers.
-
Precipitate the purified polymer from the chloroform or chlorobenzene fraction into methanol, filter, and dry under vacuum.
-
Suzuki Polymerization
Caption: General workflow for Suzuki polymerization.
Experimental Protocol: Suzuki Polymerization (Generalized)
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, combine equimolar amounts of this compound and a diboronic acid or ester derivative of the donor monomer.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or THF) and an aqueous solution of a base (e.g., 2M K₂CO₃ or Na₂CO₃).
-
A phase-transfer catalyst (e.g., Aliquat 336) can be added to improve the reaction rate.
-
-
Polymerization:
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-72 hours.
-
-
Work-up and Purification:
-
After cooling, separate the organic layer and wash it with water and brine.
-
Concentrate the organic solution and precipitate the polymer into methanol.
-
Collect the polymer by filtration and purify using Soxhlet extraction as described for the Stille polymerization.
-
Expected Polymer Characterization Data
The following tables summarize typical characterization data for donor-acceptor polymers based on other isomers of halogenated 2,1,3-benzothiadiazole. These values can serve as a benchmark for the expected properties of polymers derived from this compound.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Representative Benzothiadiazole-based Polymers.
| Polymer System (Acceptor-Donor) | Polymerization Method | Mn (kDa) | PDI |
| 4,7-dibromo-BT & Fluorene | Suzuki | 19 - 20 | 2.5 - 4.0 |
| 4,7-dibromo-BT & Benzo[1,2-b:4,5-b']dithiophene | Direct Arylation | up to 60 (Mw) | - |
Table 2: Optoelectronic Properties of Representative Benzothiadiazole-based Polymers.
| Polymer System (Acceptor-Donor) | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) |
| 4,7-dibromo-BT & Fluorene Derivative 1 | 2.15 | -5.10 | -2.95 |
| 4,7-dibromo-BT & Fluorene Derivative 2 | 2.55 | -5.57 | -3.02 |
| 4,4'-bis(BT) & Thiophene Derivative | 1.70 - 1.77 | - | ~ -4.0 |
Data presented are representative values from the literature and may vary depending on the specific donor unit, side chains, and polymerization conditions.
Structure of the Resulting Polymer
The general structure of the donor-acceptor polymer synthesized from this compound and a generic donor unit is depicted below.
Caption: General structure of the D-A polymer.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the synthesis and exploration of novel donor-acceptor polymers based on this compound. Researchers can adapt these generalized methods to various donor co-monomers to create a library of new materials with potentially unique and valuable properties for applications in organic electronics and drug development-related fields, such as biosensors and diagnostics. It is crucial to perform thorough characterization of the synthesized monomer and polymers to establish their structure-property relationships.
Application Notes and Protocols: 4,5-Dichloro-2,1,3-benzothiadiazole for Fluorescent Probes and Bioimaging
A-PDF-Version
Introduction to 2,1,3-Benzothiadiazole Derivatives in Fluorescent Bio-imaging
The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged structure in the design of fluorescent probes for bioimaging.[1][2] Its electron-deficient nature, coupled with high photostability and large Stokes shifts, makes it an ideal building block for creating sensitive and robust fluorescent sensors.[1] BTD derivatives have been successfully employed in a variety of bioimaging applications, including the visualization of lipid droplets, detection of reactive oxygen species like hydrogen peroxide, and as fluorophores for near-infrared (NIR-II) imaging.[1]
While the majority of research has focused on the functionalization of the 4- and 7-positions of the BTD core, the unique electronic properties imparted by substitution at the 4- and 5-positions, as in 4,5-dichloro-2,1,3-benzothiadiazole, offer intriguing possibilities for the development of novel probes. The chlorine substituents can serve as versatile handles for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of various functionalities to tune the photophysical properties and biological targeting of the resulting probes.
This document provides an overview of the application of 2,1,3-benzothiadiazole derivatives in fluorescent probe design and bioimaging, with a focus on the potential synthetic strategies involving the 4,5-dichloro- precursor. Due to a scarcity of published research specifically on probes derived from this compound, the following sections will cover general principles and protocols applicable to the broader class of BTD-based probes, which can be adapted for this specific starting material.
Quantitative Data of Representative BTD-Based Fluorescent Probes
The photophysical properties of BTD-based fluorescent probes are highly dependent on the nature and position of their substituents. The following table summarizes key quantitative data for a selection of representative BTD derivatives from the literature. Note: These examples are not directly synthesized from this compound but serve to illustrate the range of properties achievable with the BTD core.
| Probe Name/Reference | Target Analyte/Organelle | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Medium |
| Lipid Droplet Probe [1] | Lipid Droplets | 450 | 550 | 100 | 0.85 | Dodecane |
| H₂O₂ Probe [2] | Hydrogen Peroxide | 488 | 604 | 116 | - (Turn-on) | PBS |
| NIR-II Fluorophore | Bioimaging | ~808 | >1000 | >192 | Not Reported | Aqueous Buffer |
| pH Sensor [3] | Lysosomal pH | ~488 | 610 (pH 4.4) | ~122 | Not Reported | Aqueous Buffer |
| Viscosity Probe | Viscosity | ~480 | ~630 | ~150 | - (Increases with viscosity) | Methanol/Glycerol |
Experimental Protocols
General Synthesis of BTD-Based Fluorescent Probes via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the functionalization of a di-halogenated BTD precursor, such as this compound, via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Amine, thiol, or alcohol nucleophile
-
Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired nucleophile (amine, thiol, or alcohol) (1.0-2.2 eq).
-
Add potassium carbonate (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired functionalized BTD probe.
General Protocol for Live Cell Imaging with BTD-Based Probes
This protocol provides a general guideline for staining and imaging live cells with a BTD-based fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
BTD-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading:
-
Dilute the BTD probe stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells with the probe for a specific duration (typically 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific BTD probe.
-
Diagrams
Caption: General workflow from synthesis to bioimaging application.
Caption: Generalized signaling pathway for a 'turn-on' BTD-based fluorescent probe.
References
- 1. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille and Suzuki Coupling Reactions with 4,5-Dichloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 4,5-dichloro-2,1,3-benzothiadiazole via palladium-catalyzed Stille and Suzuki cross-coupling reactions. These methods are essential for the synthesis of novel derivatives with potential applications in medicinal chemistry, materials science, and organic electronics.
Introduction
2,1,3-Benzothiadiazole (BTD) and its derivatives are crucial building blocks in the development of functional organic materials due to their unique electronic and photophysical properties. The ability to selectively introduce substituents at the 4- and 5-positions of the BTD core through cross-coupling reactions opens up a vast chemical space for the design of new molecules with tailored characteristics. The Stille and Suzuki reactions are powerful and versatile methods for forming carbon-carbon bonds.
Stille Coupling Reaction
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate.[1] This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[1]
Experimental Protocol: General Procedure for Stille Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Organostannane reagent (e.g., (Hetero)aryltributylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the organostannane reagent (1.1 to 2.2 eq).
-
Add the palladium catalyst (0.02 to 0.10 eq).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Stille Coupling Reactions
The following table summarizes typical reaction conditions and yields for Stille coupling reactions with bromo-substituted benzothiadiazole derivatives, which can serve as a starting point for optimizing reactions with the dichloro-analogue.
| Entry | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ | Toluene | 110 | 16 | 75[2] |
| 2 | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ | THF | 66 | 16 | 40[2] |
| 3 | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ | Dioxane | 101 | 16 | 55[2] |
| 4 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | Toluene | 110 | 18 | 71[2] |
Suzuki Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[3][4] It is widely used due to the commercial availability, low toxicity, and stability of the boronic acid reagents.[3]
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
(Hetero)arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the (hetero)arylboronic acid or ester (1.1 to 2.5 eq), and the base (2.0 to 3.0 eq).
-
Add the palladium catalyst (0.02 to 0.10 eq) and the ligand.
-
Add the degassed solvent system.
-
Stir the reaction mixture vigorously at the desired temperature (typically between 80-100 °C) and monitor the reaction progress by TLC or GC/MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions with dihalo-substituted benzothiadiazole derivatives.
| Entry | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Reflux | 55 (di-substituted)[6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Methanol | Room Temp | (mono-substituted)[6] |
| 3 | Thienylboronic acid ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | Boiling | High Yields (unspecified)[7] |
| 4 | Various arylboronic acids | Pd(OAc)₂ / XPhos | K₃PO₄ | Not specified | 80 | Good to Excellent[8] |
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Film Fabrication of 4,5-Dichloro-2,1,3-benzothiadiazole Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication of high-quality thin films from materials incorporating the 4,5-dichloro-2,1,3-benzothiadiazole (DCBT) moiety. The following sections detail common fabrication techniques, including solution-based methods like spin coating and blade coating, as well as vacuum deposition. The provided protocols are synthesized from various literature sources and are intended to serve as a comprehensive guide.
Introduction to this compound in Thin Films
The this compound unit is an important building block in the design of novel organic electronic materials. Its electron-accepting nature makes it a key component in donor-acceptor type polymers and small molecules used in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The performance of devices based on these materials is critically dependent on the morphology and quality of the thin film, which are in turn controlled by the fabrication technique and its parameters.
Thin-Film Fabrication Techniques: A Comparative Overview
Several techniques can be employed to fabricate thin films of DCBT-based materials. The choice of method depends on factors such as the solubility of the material, the desired film thickness and morphology, and the scalability of the process.
| Fabrication Technique | Principle | Advantages | Disadvantages |
| Spin Coating | A solution of the material is dispensed onto a spinning substrate. Centrifugal force spreads the solution, and solvent evaporation leaves a thin film. | Simple, rapid, produces uniform films, good for lab-scale research. | High material waste, limited to small and flat substrates, not easily scalable. |
| Blade Coating | A blade is moved across a substrate at a set height, spreading a solution into a uniform wet film which is then dried. | Scalable, low material waste, compatible with roll-to-roll processing, good for large-area devices.[1] | Can be less precise than spin coating, potential for streaks or non-uniformity if not optimized.[2] |
| Vacuum Thermal Evaporation | The material is heated in a high-vacuum chamber until it sublimes or evaporates. The vapor then condenses on a cooler substrate to form a thin film. | Produces very pure and uniform films, precise thickness control, suitable for insoluble materials. | Requires high vacuum equipment, can be slow, potential for thermal decomposition of the material. |
| Inkjet Printing | Droplets of a material solution are precisely deposited onto a substrate to build up a thin film. | Digital control of film pattern, minimal material waste, scalable. | Can be slower than other methods, requires careful ink formulation. |
Quantitative Data Summary
The following tables summarize key quantitative data for thin films of benzothiadiazole-based materials fabricated using different techniques. Note that direct comparisons are best made when the same material is used across different techniques.
Table 1: Film Properties of Inkjet-Printed Benzothiadiazole-based Small Molecule [3]
| Solvent Ratio (CHCl₃:Toluene) | Surface Roughness (nm) | Conductivity (S cm⁻¹) |
| 0:1 | 6.38 | 1.60 |
| 1:1 | 1.81 | 1.45 |
| 1.5:1 | 1.05 | 38 |
| 2:1 | 10.02 | 0.23 |
Table 2: Performance of Blade-Coated Organic Solar Cells
| Solvent | Active Layer Thickness (nm) | Power Conversion Efficiency (%) | Reference |
| Chlorobenzene | 80 | 6.49 | [4] |
| 3,4-dimethylanisole | 80 | 3.61 | [4] |
Experimental Protocols
Protocol 1: Spin Coating of a DCBT-based Polymer
This protocol describes a general procedure for depositing a thin film of a soluble this compound containing polymer.
Materials and Equipment:
-
DCBT-based polymer
-
High-purity solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)
-
Substrates (e.g., silicon wafers, glass slides, ITO-coated glass)
-
Spin coater
-
Hot plate
-
Pipettes and vials
-
Ultrasonic bath
-
Nitrogen or argon gas source
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sequential ultrasonication in a series of solvents (e.g., deionized water with detergent, deionized water, acetone, and isopropanol) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or argon.
-
Optional: Treat the substrates with UV-ozone or an oxygen plasma to improve surface wettability.
-
-
Solution Preparation:
-
Prepare a solution of the DCBT-based polymer in the chosen solvent. A typical concentration range is 5-20 mg/mL.
-
Gently heat and/or stir the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Spin Coating:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin coater. A two-step process is often used:
-
A low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution.
-
A high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature typically ranging from 80°C to 150°C for 10-30 minutes to remove residual solvent and improve molecular ordering. The optimal annealing temperature and time are material-dependent.[5][6]
-
Allow the substrate to cool down slowly to room temperature.
-
Protocol 2: Blade Coating of a DCBT-based Material
This protocol outlines a general method for blade coating, suitable for larger area films.
Materials and Equipment:
-
DCBT-based material
-
Appropriate solvent (e.g., o-xylene, chlorobenzene)
-
Substrates
-
Blade coater
-
Hot plate or oven
-
Micropipette
Procedure:
-
Substrate Preparation:
-
Clean substrates as described in the spin coating protocol.
-
Mount the substrate on the stage of the blade coater.
-
-
Solution Preparation:
-
Prepare a filtered solution of the DCBT-based material as described for spin coating. The concentration may need to be optimized for blade coating and is often slightly higher than for spin coating.
-
-
Blade Coating Process:
-
Preheat the substrate to a specific temperature (e.g., 40-80°C) if required to control solvent evaporation.
-
Dispense a set volume of the solution in front of the blade.
-
Set the blade height (gap between the blade and the substrate), typically in the range of 50-500 µm.[3]
-
Move the blade across the substrate at a constant speed (e.g., 1-10 mm/s). The coating speed is a critical parameter influencing film thickness and morphology.[1]
-
-
Drying and Annealing:
-
Allow the wet film to dry. The drying rate can be controlled by the substrate temperature and the atmosphere.
-
Anneal the dried film on a hotplate or in an oven under a controlled atmosphere to improve its properties, similar to the spin coating protocol.
-
Protocol 3: Vacuum Thermal Evaporation of a DCBT-based Small Molecule
This protocol is for the deposition of thin films of thermally stable, sublimable DCBT-based small molecules.
Materials and Equipment:
-
DCBT-based small molecule
-
High-vacuum deposition system (typically < 10⁻⁶ mbar)
-
Evaporation source (e.g., a resistively heated boat or crucible)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
Substrate and Source Preparation:
-
Clean the substrates as previously described.
-
Load the DCBT-based small molecule powder into the evaporation source.
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
-
Deposition:
-
Evacuate the chamber to a high vacuum.
-
Set the substrate to the desired temperature. Substrate temperature can influence film morphology and crystallinity.
-
Gradually heat the evaporation source until the material starts to evaporate.
-
Monitor the deposition rate and film thickness using the QCM. A typical deposition rate is 0.1-1 Å/s.
-
Once the desired thickness is reached, close the shutter and turn off the heating to the source.
-
-
Cooling and Venting:
-
Allow the substrates to cool down to room temperature under vacuum.
-
Slowly vent the chamber with an inert gas like nitrogen before removing the coated substrates.
-
Visualizations
References
- 1. [PDF] Spin coating of thin and ultrathin polymer films | Semantic Scholar [semanticscholar.org]
- 2. ossila.com [ossila.com]
- 3. Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,5-Dichloro-2,1,3-benzothiadiazole in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5-dichloro-2,1,3-benzothiadiazole (DCBT) and its derivatives as sensitizers in dye-sensitized solar cells (DSSCs). This document includes a summary of photovoltaic performance, detailed experimental protocols for dye synthesis and DSSC fabrication, and visualizations of the underlying scientific principles.
Introduction
This compound is an important building block in the design of donor-π-acceptor (D-π-A) organic dyes for DSSCs. The electron-withdrawing nature of the benzothiadiazole core, enhanced by the presence of two chlorine atoms, makes it an effective auxiliary acceptor. This feature helps to tune the electronic and optical properties of the dye, leading to broader absorption spectra and improved photovoltaic performance. Dyes incorporating the DCBT moiety have demonstrated significant power conversion efficiencies, making them a promising area of research for next-generation solar energy conversion.
Data Presentation
The following table summarizes the photovoltaic performance of various DSSCs utilizing sensitizer dyes based on benzothiadiazole derivatives. While specific data for dyes derived directly from this compound is limited in readily available literature, the presented data for other benzothiadiazole-based dyes provide a strong indication of their potential.
| Dye Reference | Power Conversion Efficiency (PCE) [%] | Short-Circuit Current Density (Jsc) [mA/cm²] | Open-Circuit Voltage (Voc) [mV] | Fill Factor (FF) |
| D1 | 0.9 | 2.58 | 574 | 0.645 |
| D2 | 7.7 | 15.51 | 683 | 0.725 |
| T4BTD-A | 6.4 | - | - | - |
| T4BTD-A + HSQ3 | 7.0 | - | - | - |
| T4BTD-A + HSQ4 | 7.7 | - | - | - |
| Benzothiadiazole Dye Cocktail | 10.9 | - | - | - |
Note: The performance of DSSCs is highly dependent on various factors including the specific dye structure, semiconductor material, electrolyte composition, and fabrication conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative D-π-A dye incorporating a benzothiadiazole moiety, and the subsequent fabrication and characterization of a dye-sensitized solar cell.
Protocol 1: Synthesis of a Representative Benzothiadiazole-Based Dye
This protocol describes a general synthesis route for a D-π-A dye with a benzothiadiazole acceptor.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Donor-substituted stannane (e.g., (4-(N,N-diphenylamino)phenyl)tributylstannane)
-
π-linker with a formyl group (e.g., 5-formyl-2-thienylboronic acid)
-
Cyanoacetic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvents (e.g., Toluene, DMF, Ethanol)
-
Piperidine
-
Standard laboratory glassware and purification equipment
Procedure:
-
Stille Coupling: In a nitrogen-purged flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the donor-substituted stannane (1.1 equivalents) in toluene. Add the palladium catalyst (0.05 equivalents) and reflux the mixture for 24 hours. After cooling, purify the product by column chromatography to obtain the donor-benzothiadiazole intermediate.
-
Suzuki Coupling: To the donor-benzothiadiazole intermediate (1 equivalent) in a mixture of toluene and ethanol, add the π-linker with a formyl group (1.2 equivalents), an aqueous solution of sodium carbonate, and the palladium catalyst. Reflux the mixture for 24 hours. After extraction and purification, the aldehyde-functionalized D-π-A intermediate is obtained.
-
Knoevenagel Condensation: Dissolve the aldehyde-functionalized intermediate (1 equivalent) and cyanoacetic acid (1.5 equivalents) in a mixture of chloroform and ethanol. Add a catalytic amount of piperidine and reflux for 8 hours. After cooling, the precipitate is filtered, washed, and dried to yield the final benzothiadiazole-based dye.
Protocol 2: Fabrication of Dye-Sensitized Solar Cell
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Synthesized benzothiadiazole-based dye
-
Solvent for dye solution (e.g., ethanol or a mixture of acetonitrile and tert-butanol)
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Screen printer or doctor-blade coater
-
Furnace
Procedure:
-
Preparation of TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposit a compact layer of TiO₂ by spin-coating a precursor solution and annealing at 500°C.
-
Deposit a mesoporous TiO₂ layer using screen printing or the doctor-blade method.
-
Sinter the TiO₂ film in a furnace at 500°C for 30 minutes to ensure good particle necking and remove organic binders.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode in a solution of the benzothiadiazole-based dye (typically 0.3-0.5 mM) for 12-24 hours at room temperature.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Place a thermoplastic sealant frame on the dye-sensitized photoanode.
-
Position the platinum-coated counter electrode on top of the sealant.
-
Heat the assembly on a hot plate to seal the cell, leaving two small holes for electrolyte injection.
-
Inject the iodide-based electrolyte into the cell through one of the holes using a syringe. The electrolyte will fill the cell via capillary action.
-
Seal the holes with small pieces of the sealant and a microscope cover slip.
-
Protocol 3: Characterization of the DSSC
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
-
Monochromator with a light source for IPCE measurement
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Place the fabricated DSSC under the solar simulator.
-
Record the current density as a function of the applied voltage.
-
From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), and the fill factor (FF).
-
Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Measure the short-circuit current of the DSSC at different wavelengths of incident light using a monochromator.
-
Calculate the IPCE at each wavelength using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pin) × 100, where λ is the wavelength in nm and Pin is the incident light power density at that wavelength.
-
Visualizations
The following diagrams illustrate key aspects of the structure and function of DSSCs utilizing benzothiadiazole-based dyes.
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Caption: Structure of a DCBT-based dye and its role in DSSC electron transfer.
Application Notes and Protocols for Designing Near-Infrared (NIR) Absorbing Materials with 4,5-Dichloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and application of near-infrared (NIR) absorbing materials centered around the 4,5-Dichloro-2,1,3-benzothiadiazole core. This document includes detailed experimental protocols for synthesis, nanoparticle formulation, and in vitro evaluation for photothermal therapy and bioimaging.
Introduction to this compound in NIR Absorbing Materials
This compound is a versatile electron-accepting building block for the synthesis of donor-acceptor-donor (D-A-D) type chromophores that exhibit strong absorption in the near-infrared (NIR) region. The electron-withdrawing nature of the benzothiadiazole core, enhanced by the presence of chlorine atoms, facilitates the formation of a strong intramolecular charge transfer (ICT) character when coupled with suitable electron-donating moieties. This ICT is fundamental to achieving long-wavelength absorption and emission, making these materials highly suitable for applications in photothermal therapy (PTT) and NIR-II fluorescence imaging (1000-1700 nm).
The key advantages of designing NIR-absorbing materials with this core include:
-
Tunable Optical Properties: The absorption and emission wavelengths can be finely tuned by modifying the electron-donating groups attached to the benzothiadiazole core.
-
High Photothermal Conversion Efficiency: These materials can efficiently convert absorbed NIR light into heat, a crucial property for effective PTT.
-
Biocompatibility: When formulated into nanoparticles, these materials can be made biocompatible and suitable for in vivo applications.
Design Strategy: The Donor-Acceptor-Donor (D-A-D) Approach
The rational design of these NIR absorbing materials typically follows a D-A-D architecture. In this design, the this compound serves as the central electron acceptor (A). This acceptor unit is flanked by two electron-donating units (D) connected via a π-conjugated bridge.
Key Design Considerations:
-
Choice of Donor: The strength of the electron donor significantly influences the energy of the ICT band and thus the absorption maximum. Common donors include triphenylamine, carbazole, and thiophene derivatives.
-
π-Conjugated Bridge: The nature and length of the π-bridge (e.g., thiophene, furan) affect the extent of electronic communication between the donor and acceptor, providing another handle for tuning the optical properties.
-
Solubility and Biocompatibility: The peripheral chemical groups on the donor units can be modified to improve solubility in biological media and for conjugation to targeting ligands or encapsulation into nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative data for representative NIR-absorbing materials based on benzothiadiazole derivatives.
Table 1: Photophysical Properties of Benzothiadiazole-Based NIR Dyes
| Compound ID | Donor Moiety | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Reference |
| BTDF-TPA | Triphenylamine | ~480 | ~590 | Not Specified | Not Specified | [1] |
| BTDF-TTPA | Thiophene-Triphenylamine | ~520 | ~657 | Not Specified | Not Specified | [1] |
| BTDF-TtTPA | Thiophene-Triphenylamine | ~530 | ~663 | Not Specified | Not Specified | [1] |
| Q4 | Thiophene Derivative | 800-1000 | ~1100 | Not Specified | Not Specified | [2][3] |
| BPD-BBTD | Benzothiadiazole Derivative | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Properties of Nanoparticle Formulations
| Formulation | Core Material | Particle Size (nm) | Photothermal Conversion Efficiency (%) | Application | Reference |
| BPD-BBTD NPs | BPD-BBTD | 116 | 40 | Photothermal Therapy | [4][5] |
| Q4NPs | Q4 | Not Specified | Not Specified | NIR-II Imaging | [2][3] |
| SCH1100 | Q4-peptide conjugate | Not Specified | Not Specified | Targeted NIR-II Imaging | [2][3] |
Experimental Protocols
Protocol for Synthesis of a Generic D-A-D Type NIR Dye
This protocol describes a general synthetic route for a D-A-D type NIR dye using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. Note: This is a generalized procedure and may require optimization for specific target molecules.
Materials:
-
4,7-Dibromo-5,6-dichloro-2,1,3-benzothiadiazole (Acceptor)
-
Stannylated or boronic acid/ester derivative of the donor moiety (e.g., 2-(tributylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, dissolve 4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole (1 equivalent) in anhydrous toluene.
-
Degas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Add the stannylated or boronic acid/ester derivative of the donor moiety (2.2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Degas the reaction mixture again for 15 minutes.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/dichloromethane gradient).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Nanoparticle Formulation by Reprecipitation
This method is suitable for forming nanoparticles of hydrophobic NIR dyes for aqueous applications.
Materials:
-
Synthesized NIR dye
-
Tetrahydrofuran (THF)
-
Deionized water
-
Amphiphilic polymer (e.g., DSPE-mPEG) (optional, for stabilization)
Procedure:
-
Dissolve the NIR dye (e.g., 1 mg) in THF (1 mL) to prepare a stock solution.
-
If using a stabilizing agent, dissolve the amphiphilic polymer in the THF solution.
-
Rapidly inject the dye solution into vigorously stirring deionized water (10 mL).
-
Continue stirring for 2-4 hours at room temperature to allow for the evaporation of THF.
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove any remaining organic solvent and non-encapsulated dye.
-
Characterize the nanoparticles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
In Vitro Photothermal Therapy Protocol
This protocol outlines the steps to evaluate the photothermal efficacy of the NIR dye nanoparticles on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
NIR dye nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, Calcein-AM/PI)
-
NIR laser (e.g., 808 nm)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Replace the culture medium with fresh medium containing various concentrations of the NIR dye nanoparticles.
-
Incubate the cells with the nanoparticles for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Wash the cells with PBS to remove extracellular nanoparticles.
-
Add fresh culture medium to each well.
-
Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5-10 minutes). Include control groups with no nanoparticles and no laser irradiation.
-
After irradiation, incubate the cells for another 24 hours.
-
Assess cell viability using a standard assay like MTT.
-
For live/dead staining, use Calcein-AM (stains live cells green) and Propidium Iodide (PI) (stains dead cells red) and visualize using a fluorescence microscope.
Visualizations
Logical Workflow for Material Design and Evaluation
Caption: Workflow for designing and evaluating NIR-absorbing materials.
Signaling Pathway of PTT-Induced Apoptosis
Caption: Mitochondria-mediated apoptosis pathway induced by PTT.
References
- 1. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of mechanism of melanoma cell death induced by photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-Dichloro-2,1,3-benzothiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dichloro-2,1,3-benzothiadiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the cyclization of 3,4-dichloro-1,2-phenylenediamine with thionyl chloride (SOCl₂). This reaction forms the thiadiazole ring fused to the dichlorinated benzene ring.[1]
Q2: What are the typical starting materials and reagents required?
The key starting materials and reagents are:
-
3,4-dichloro-1,2-phenylenediamine: The diamine precursor.
-
Thionyl chloride (SOCl₂): The cyclizing agent that provides the sulfur and nitrogen atoms for the thiadiazole ring.
-
An appropriate solvent: Toluene, o-xylene, or chloroform are commonly used.[2]
Q3: What is a general experimental protocol for this synthesis?
A detailed experimental protocol is provided in the "Experimental Protocols" section below. In essence, the procedure involves the slow addition of thionyl chloride to a solution of 3,4-dichloro-1,2-phenylenediamine in a suitable solvent, followed by a period of reflux. The reaction is then quenched, and the product is isolated and purified.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting diamine spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: A singlet in the aromatic region (likely around 7.5-8.0 ppm) corresponding to the two equivalent protons on the benzene ring.
-
¹³C NMR: Signals corresponding to the aromatic carbons. The carbons bearing the chlorine atoms would be expected to have distinct chemical shifts from the other aromatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₆H₂Cl₂N₂S), which is approximately 204.9 g/mol . The isotopic pattern for two chlorine atoms will be a key diagnostic feature.
For comparison, the related compound 4-amino-5-chloro-2,1,3-benzothiadiazole (molecular formula C₆H₄ClN₃S) has a molecular weight of 185.63 g/mol .[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Degraded Starting Material: 3,4-dichloro-1,2-phenylenediamine can oxidize over time, especially if exposed to air and light. 2. Inactive Thionyl Chloride: Thionyl chloride can decompose upon exposure to moisture. 3. Insufficient Reaction Time or Temperature: The cyclization reaction may require prolonged heating to go to completion. 4. Excess Water in the Reaction: Water will react with and consume the thionyl chloride. | 1. Use fresh or purified 3,4-dichloro-1,2-phenylenediamine. If necessary, it can be recrystallized. 2. Use a fresh bottle of thionyl chloride or distill it before use. 3. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. Ensure the reaction temperature is maintained at the boiling point of the solvent. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Dark, Tarry Substance | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of the starting material or product. 2. Presence of Impurities: Impurities in the starting diamine can lead to side reactions. | 1. Control the reaction temperature carefully, especially during the addition of thionyl chloride, which can be exothermic. 2. Ensure the purity of the 3,4-dichloro-1,2-phenylenediamine. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Thionyl Chloride: An inadequate amount of the cyclizing agent will result in an incomplete reaction. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Use a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents). 2. Extend the reflux time and monitor the reaction by TLC. |
| Difficult Purification | 1. Formation of Side Products: Over-chlorination or other side reactions can lead to a mixture of products that are difficult to separate. 2. Residual Starting Material: If the reaction is incomplete, the polar starting material can complicate purification. | 1. Use controlled reaction conditions (temperature, stoichiometry) to minimize side product formation. Column chromatography with a suitable solvent gradient may be necessary. 2. Ensure the reaction goes to completion. A basic wash during the workup can help remove any unreacted acidic impurities. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of chloroform and hexane) can be an effective purification method.[4] |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar benzothiadiazole derivatives.
Materials:
-
3,4-dichloro-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable anhydrous solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dichloro-1,2-phenylenediamine (1 equivalent) in anhydrous toluene.
-
Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench it by slowly pouring it into a stirred solution of saturated aqueous sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as SO₂ and HCl gases will be evolved.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
The following table presents hypothetical data to illustrate how reaction conditions might be optimized to improve the yield of this compound. This data is based on general principles for similar reactions.
| Entry | Solvent | Equivalents of SOCl₂ | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Toluene | 1.1 | 4 | 110 | 75 |
| 2 | Toluene | 1.5 | 4 | 110 | 85 |
| 3 | Toluene | 1.5 | 6 | 110 | 90 |
| 4 | Chloroform | 1.5 | 6 | 61 | 65 |
| 5 | o-Xylene | 1.5 | 6 | 144 | 88 |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
Technical Support Center: Purification of 4,5-Dichloro-2,1,3-benzothiadiazole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,5-Dichloro-2,1,3-benzothiadiazole and its related derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound and its derivatives.
Column Chromatography
Q1: My compound is not separating from impurities on the silica gel column. What can I do?
A1: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Solvent System (Eluent): The polarity of your eluent system is critical. If your compound and impurities are eluting too quickly (high Rf value), your solvent system is too polar. Conversely, if they are not moving from the baseline (low Rf value), it is not polar enough.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A good starting point for benzothiadiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1] Adjust the ratio to achieve a target Rf value of 0.2-0.4 for your desired compound.
-
-
Column Packing: An improperly packed column with cracks or channels will lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
-
Sample Loading: Loading too much sample or a sample dissolved in a strong solvent can cause band broadening.
-
Solution: Dissolve your crude product in a minimal amount of the eluent or a weak solvent. Load it carefully onto the column in a narrow band.
-
Q2: The purified fractions of my benzothiadiazole derivative are still showing impurities in the NMR spectrum. Why?
A2: This could be due to co-eluting impurities or decomposition on the silica gel.
-
Co-eluting Impurities: Some by-products may have similar polarity to your target compound.
-
Solution: Try a different solvent system or a different stationary phase (e.g., alumina). Alternatively, a second purification step like recrystallization might be necessary.
-
-
On-Column Decomposition: Some sensitive compounds can degrade on acidic silica gel.
-
Solution: Consider using neutral or basic alumina, or deactivating the silica gel by adding a small amount of triethylamine (~0.1-1%) to the eluent.
-
Recrystallization
Q1: I am not getting any crystals to form during recrystallization.
A1: Crystal formation depends on solubility and nucleation.
-
Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
Supersaturation: The solution may not be saturated enough.
-
Solution: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool slowly.
-
-
Nucleation: Crystal growth requires a nucleation site.
-
Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Q2: My recrystallization yield is very low.
A2: This can happen for several reasons:
-
Too Much Solvent: Using an excessive amount of solvent will keep your compound dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
-
Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Premature Crystallization: If the compound crystallizes out of the hot solution during filtration, you will lose product.
-
Solution: Use a heated funnel and pre-warm the receiving flask to prevent premature crystallization.
-
General Issues
Q1: My final product has a persistent color, but it should be a different color (e.g., yellow instead of white). What does this mean?
A1: A persistent color often indicates the presence of minor, highly colored impurities.
-
Solution:
-
Try another purification method. If you used column chromatography, try recrystallization, or vice-versa.
-
Treat a solution of your compound with activated charcoal. The charcoal can adsorb colored impurities. Gently heat the solution with a small amount of charcoal, then filter it through celite to remove the charcoal. Be aware that this can sometimes reduce your overall yield.
-
Experimental Protocols
Below are detailed methodologies for common purification techniques for benzothiadiazole derivatives.
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for your specific derivative.
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a low-polarity solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the top of the column.
-
Start with a low-polarity solvent system and gradually increase the polarity (gradient elution) if necessary to elute your compound. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Collect fractions in test tubes and monitor the separation using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying crystalline solids.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a test solvent. If the compound dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve even when heated, the solvent is not polar enough. The ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent pairs like chloroform/ethanol or diethyl ether/hexanes can also be effective.[2][3]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
The following tables summarize purification data for various benzothiadiazole derivatives as reported in the literature.
Table 1: Purification of Benzothiadiazole Derivatives by Column Chromatography
| Compound | Stationary Phase | Eluent System | Yield | Reference |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Silica Gel | Dichloromethane | - | [4] |
| 4,7-Bis(4'-octoxyl-1,1'-biphenyl-4-yl)-2,1,3-benzothiadiazole | Silica Gel (WAKO C-300) | Chloroform | 85% | [2] |
| 4,7-Bis[4-(2-phenylethenyl)phenyl]-2,1,3-benzothiadiazole | Silica Gel (WAKO C-300) | Dichloromethane/n-hexane (1:1, v/v) | 85% | [2] |
| Benzo[5][6]thiazolo[2,3-c][2][4][5]triazole Derivative | Silica Gel | Diethyl ether/hexanes (4:1) | 92% | [3] |
| 4,7-di(thiophen-2-yl)benzo[c][2][4][6]thiadiazole | Silica Gel | Hexane/Ethyl Acetate | 78.3% | [1] |
Table 2: Purification of Benzothiadiazole Derivatives by Recrystallization
| Compound | Recrystallization Solvent(s) | Yield | Reference |
| Benzo[5][6]thiazolo[2,3-c][2][4][5]triazole Derivative | Diethyl ether/hexanes (1:2) | 99.99% | [3] |
| 4,7-Bis(5-formylthiophen-2-yl)-2,1,3-benzothiadiazole | Chloroform | 64% | [2] |
| Benzo[5][6]thiazolo[2,3-c][2][4][5]triazole Derivative | Diethyl ether | 86% | [3] |
| 5-chloro-4-amino-2,1,3-benzothiadiazole derivative | Methanol and Chloroform | - | [5] |
| 4,7-dibromo-2,1,3-benzooxadiazole derivative | Ethanol | 62% | [7] |
Visualized Workflows
General Workflow for Column Chromatography Purification
Caption: A typical workflow for purifying benzothiadiazole derivatives using column chromatography.
General Workflow for Recrystallization Purification
Caption: A standard procedure for purifying solid benzothiadiazole derivatives via recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Polymerization Reactions Involving 4,5-Dichloro-2,1,3-benzothiadiazole
Welcome to the technical support center for polymerization reactions involving 4,5-Dichloro-2,1,3-benzothiadiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my polymerization reaction yielding a low molecular weight polymer or no polymer at all?
Low molecular weight or failed polymerization can stem from several factors, including impure monomers, inactive catalyst, or suboptimal reaction conditions.
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Monomer Purity: Ensure the this compound and your comonomer are of high purity. Impurities can act as chain terminators. Recrystallization or column chromatography of monomers is often a necessary step.
-
Catalyst and Ligand: The choice and handling of the palladium catalyst and phosphine ligands are critical.[1] Use fresh, high-quality catalysts and ligands. The reactivity of the catalyst is heavily influenced by the coordinating ligands.[1] For Suzuki coupling reactions, common catalysts include Pd(PPh₃)₄ and for Stille reactions, PdCl₂(PPh₃)₂ is often used.[2][3]
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Reaction Conditions: Strictly anaerobic and anhydrous conditions are crucial for many cross-coupling polymerizations. Degas all solvents and reagents thoroughly. Ensure glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]
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Stoichiometry: Precise 1:1 stoichiometry of the comonomers is essential for achieving high molecular weight polymers. Any deviation can lead to a lower degree of polymerization.
2. What are the optimal reaction conditions for Suzuki or Stille polymerization with this compound?
While optimal conditions can be system-dependent, here are some general starting points based on successful polymerizations of similar benzothiadiazole-based monomers.
-
Catalyst: For Suzuki reactions, Pd(PPh₃)₄ is a common choice.[3][5] For Stille reactions, PdCl₂(PPh₃)₂ is frequently employed.[2][3] The catalyst loading is typically in the range of 0.05-10 mol%.[4]
-
Solvent: Toluene is a widely used solvent for both Suzuki and Stille polymerizations.[2][5] Tetrahydrofuran (THF) can also be used, particularly for Stille reactions.[3] The choice of solvent can play a critical role in controlling the arrangement of molecules in the resulting polymer film.[6]
-
Base (for Suzuki Coupling): A 2M aqueous solution of potassium carbonate (K₂CO₃) is a standard base.[5]
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Temperature: Reactions are often run at elevated temperatures, typically refluxing at 85-90°C.[5]
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Reaction Time: Polymerization times can vary significantly, from 24 to 72 hours.[3][5]
3. How can I improve the yield of my polymerization reaction?
Improving the yield often involves a careful optimization of reaction parameters.
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly impact yield. For instance, in some cross-coupling reactions, the use of specific phosphine ligands can improve catalytic activity.[1]
-
Phase-Transfer Catalyst: For Suzuki reactions, the addition of a phase-transfer catalyst like Aliquat 336 has been shown to produce copolymers with higher molar masses.[5]
-
Reaction Time and Temperature: Systematically varying the reaction time and temperature can help identify the optimal conditions for your specific monomer system.
-
Purification: Proper purification of the final polymer is crucial for an accurate yield determination. Precipitation in a non-solvent like methanol is a common method to isolate the polymer.[5]
4. My polymer has a broad polydispersity index (PDI). What could be the cause and how can I narrow it?
A broad PDI suggests a lack of control over the polymerization process, which could be due to side reactions, chain transfer, or slow initiation relative to propagation.
-
Side Reactions: The presence of impurities or reactive functional groups on the monomers can lead to side reactions that broaden the PDI. Ensure high monomer purity.
-
Catalyst Deactivation: If the catalyst deactivates over the course of the reaction, it can lead to a broader distribution of chain lengths. Using a more robust catalyst system or adding a fresh portion of the catalyst during the reaction might help.
-
Temperature Control: Maintaining a stable and optimal reaction temperature is important. Fluctuations in temperature can affect the rates of initiation, propagation, and termination, leading to a broader PDI.
Experimental Protocols
General Protocol for Suzuki-Miyaura Polymerization
This protocol is adapted from the synthesis of fluorene and di-2-thienyl-2,1,3-benzothiadiazole copolymers and can be used as a starting point for polymerizations involving this compound.[5]
-
Monomer Preparation: In a round-bottom flask, add 1 mmol of the boronic acid ester comonomer and 1 mmol of this compound.
-
Catalyst Addition: Add 0.020 g of Pd(PPh₃)₄ to the flask. This should be done in a glovebox under a nitrogen atmosphere.
-
Solvent and Base Addition: Add 12 mL of dry toluene and 8 mL of a 2 M potassium carbonate solution to the flask.
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Reaction: Stir the mixture vigorously at 85–90 °C for 48 hours under a nitrogen atmosphere.
-
Termination: After the reaction period, add a solution of phenylboronic acid in toluene to terminate the polymer chain.
-
Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol. Filter the polymer, wash with methanol and acetone, and dry under vacuum.
General Protocol for Stille Coupling Polymerization
This protocol is based on the synthesis of various benzothiadiazole derivatives and can be adapted for this compound.[3]
-
Monomer and Catalyst Setup: To a mixture of 1.00 g (2.18 mmol) of a dibromo-comonomer and the stoichiometric equivalent of a bis(tributylstannyl) comonomer in anhydrous THF (80 mL), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.31 g, 0.436 mmol) at room temperature under a nitrogen atmosphere.
-
Reaction: Reflux the resulting mixture with stirring for 48-72 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure, dilute with water, and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with brine, dry over MgSO₄, and concentrate. The crude polymer can be further purified by precipitation in methanol or by column chromatography.
Quantitative Data
Table 1: Influence of Reaction Conditions on Polymer Molecular Weight and PDI for a Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Copolymer
| Polymer | Reaction Time (h) | Catalyst System | Molar Mass (Mw, g/mol ) | PDI (Ɖ) | Reference |
| P1 | 48 | Pd(PPh₃)₄ | 6,700 | 1.50 | [5] |
| P2 | 24 | Pd(PPh₃)₄ + Aliquat 336 | 21,400 | 1.80 | [5] |
| P3 | 24 | Pd(PPh₃)₄ + Aliquat 336 | 48,900 | 2.20 | [5] |
Visualizations
Experimental Workflow for Suzuki Polymerization
Caption: Workflow for a typical Suzuki polymerization reaction.
Troubleshooting Logic for Low Molecular Weight Polymer
Caption: Troubleshooting steps for low molecular weight in polymerization.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of 4,5-Dichloro-2,1,3-benzothiadiazole-based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4,5-Dichloro-2,1,3-benzothiadiazole-based polymers.
Troubleshooting Guide
Poor solubility of this compound-based polymers can significantly hinder their processing and application in organic electronics and other fields. This guide addresses common issues and provides systematic solutions.
Problem 1: Polymer fails to dissolve in common organic solvents.
-
Question: My synthesized this compound-based polymer will not dissolve in standard solvents like chloroform, toluene, or tetrahydrofuran (THF) at room temperature. What steps can I take?
-
Answer:
-
Heating: Gently heat the solvent-polymer mixture. Many conjugated polymers exhibit increased solubility at elevated temperatures. Start with a temperature around 40-60 °C and gradually increase if necessary, while monitoring for any signs of polymer degradation.
-
Extended Stirring: Allow the mixture to stir for an extended period (several hours to overnight) at room temperature or with gentle heating.
-
Solvent Screening: Test a wider range of solvents. Consider chlorinated solvents like dichlorobenzene (DCB) or less common processing solvents like mesitylene, which can be effective for aggregating polymers.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. The cavitation energy can help break up polymer aggregates.
-
Re-evaluate Polymer Design: If the polymer remains insoluble, the issue may lie in its molecular design. Aggregation due to strong intermolecular π-π stacking is a common cause.[2][3] Consider synthetic modifications as a long-term solution.
-
Problem 2: Polymer precipitates out of solution upon cooling or standing.
-
Question: The polymer dissolves upon heating but crashes out of solution when cooled to room temperature. How can I maintain its solubility?
-
Answer:
-
Use of High-Boiling Point Solvents: Employing solvents with higher boiling points, such as dichlorobenzene (DCB) or trichlorobenzene (TCB), can help maintain solubility at room temperature after initial heating.
-
Side-Chain Engineering: This is a primary strategy for improving and maintaining the solubility of conjugated polymers.[4] Introducing longer or branched alkyl side chains can disrupt the intermolecular packing that leads to aggregation and precipitation.[5][6] However, be aware that this can sometimes negatively impact charge transport properties.[2]
-
Co-solvent Systems: Experiment with mixtures of solvents. A good solvent that promotes dissolution combined with a co-solvent that helps to disrupt aggregation can sometimes stabilize the solution.
-
Dilute Solutions: Work with more dilute polymer solutions. Lower concentrations reduce the likelihood of intermolecular aggregation and precipitation.
-
Problem 3: Inconsistent solubility between different batches of the same polymer.
-
Question: I have synthesized multiple batches of what should be the same polymer, but their solubility characteristics are different. What could be the cause?
-
Answer:
-
Molecular Weight and Polydispersity: Variations in the polymerization reaction conditions can lead to differences in molecular weight (Mn) and polydispersity index (PDI). Higher molecular weight polymers often exhibit lower solubility. Use Gel Permeation Chromatography (GPC) to characterize each batch and correlate the findings with observed solubility.
-
Purity: Impurities or residual catalyst from the synthesis can affect solubility. Ensure thorough purification of the polymer, for example, by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexanes) to remove low molecular weight oligomers and catalyst residues.[7]
-
Regioregularity: For polymers with substituted thiophene units, variations in the regioregularity can impact how the polymer chains pack and thus affect solubility. NMR spectroscopy can be used to assess the regioregularity of your polymer.
-
Frequently Asked Questions (FAQs)
Q1: How does side-chain engineering impact the solubility of this compound-based polymers?
A1: Side-chain engineering is a crucial strategy for tuning the physical properties of these polymers.[4]
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Increased Solubility: Attaching flexible side chains, such as alkyl or alkoxy groups, to the polymer backbone increases the entropy of the system and sterically hinders close packing between polymer chains, which enhances solubility.[5][8][9]
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Length and Branching: Longer and more branched side chains are generally more effective at improving solubility.[2][6] For example, introducing branched alkyl chains can improve the aggregation of polymer backbones in solution, which can be beneficial for forming optimal thin-film morphologies.[6]
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Trade-offs: While beneficial for solubility, bulky side chains can sometimes disrupt the π-π stacking necessary for efficient charge transport in electronic devices.[2][3] Therefore, a balance must be struck between processability and electronic performance.
Q2: What is the role of fluorination in modifying polymer properties, including solubility?
A2: Fluorination of the benzothiadiazole unit or adjacent aromatic rings is a common strategy to fine-tune the optoelectronic properties of the polymer.[8][9] While its primary effect is on the electronic energy levels (HOMO/LUMO), it can also influence intermolecular interactions and, consequently, solubility.[10] The introduction of fluorine atoms can alter the polarity and packing of the polymer backbone, which may necessitate screening different solvents for optimal dissolution.[11]
Q3: What are the recommended starting solvents for dissolving this compound-based polymers?
A3: Based on common practices for benzothiadiazole-based and other conjugated polymers, the following solvents are recommended for initial screening:
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Chlorinated Solvents: Chloroform, Dichloromethane, Chlorobenzene, o-Dichlorobenzene (ODCB)[12]
-
Aromatic Hydrocarbons: Toluene, Xylene, Mesitylene[1]
-
Ethers: Tetrahydrofuran (THF)[12]
It is advisable to start with chloroform or toluene at room temperature, followed by gentle heating if necessary. For particularly difficult-to-dissolve polymers, high-boiling-point solvents like ODCB are often effective.
Q4: Can you provide a general experimental protocol for testing the solubility of a new this compound-based polymer?
A4: Yes, here is a general protocol:
-
Preparation: Weigh a small, precise amount of the polymer (e.g., 1-2 mg) into several small vials.
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of each selected solvent to the vials to achieve a known concentration (e.g., 1-2 mg/mL).
-
Room Temperature Dissolution: Stir the mixtures vigorously at room temperature for at least 2-4 hours. Visually inspect for dissolution.
-
Heating: If not fully dissolved, heat the vials in a controlled manner (e.g., on a hot plate with stirring) to 40-60 °C for 1-2 hours. Observe any changes in solubility.
-
Sonication: If the polymer is still not dissolved, place the vials in an ultrasonic bath for 15-30 minutes.
-
Qualitative Assessment: Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent at each condition.
-
Quantitative Assessment (Optional): For partially soluble samples, centrifuge the mixture, carefully remove the supernatant, evaporate the solvent, and weigh the dissolved solid to calculate the solubility in mg/mL.
Quantitative Data Summary
The solubility of conjugated polymers is often qualitatively described, but its effects can be seen quantitatively in the properties of the resulting materials and devices. The following table summarizes how modifications aimed at improving solubility can impact key performance metrics.
| Polymer Modification Strategy | Typical Effect on Solubility | Impact on Molecular Weight (Mn) | Impact on Electronic Properties (e.g., Mobility, PCE) | Reference |
| Increase Alkyl Chain Length | Increase | May allow for synthesis of higher Mn polymers | Can decrease due to disrupted packing | [5],[2] |
| Introduce Branched Alkyl Chains | Significant Increase | Can improve processability for high Mn polymers | Can improve by optimizing morphology | [6] |
| Introduce Alkoxy or Alkylsilyl Chains | Increase | Often used to solubilize rigid backbones | Can be tuned to enhance performance | [8],[9] |
| Fluorination of Backbone | Variable | Generally does not directly target solubility | Lowers HOMO/LUMO levels, can enhance packing and performance | [8],[9],[10] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Polymer via Stille Polymerization
This protocol is a generalized procedure based on common methods for synthesizing benzothiadiazole-containing polymers.[13]
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Monomer Preparation: Synthesize or procure the necessary monomers: 4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole and a distannylated co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene).
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of the dibromo and distannyl monomers in anhydrous, degassed toluene (or another suitable solvent).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃), to the reaction mixture. The catalyst loading is typically 1-2 mol%.
-
Polymerization: Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent like methanol or acetone to precipitate the polymer.
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove oligomers and catalyst residues. The purified polymer is then extracted with a good solvent like chloroform or toluene.
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Final Product: Precipitate the purified polymer from the chloroform/toluene solution into methanol, filter, and dry under vacuum.
Visualizations
Caption: Workflow for testing polymer solubility.
Caption: Strategies to improve polymer solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Side Chain Engineering toward Chemical Doping of Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of alkyl chains of benzothiadiazole-based conjugated polymers on the photovoltaic performance of non-fullerene organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. open.metu.edu.tr [open.metu.edu.tr]
Technical Support Center: Stability and Degradation of 4,5-Dichloro-2,1,3-benzothiadiazole (DCBT) in Electronic Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the stability and degradation of electronic devices incorporating 4,5-Dichloro-2,1,3-benzothiadiazole (DCBT) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental investigation of DCBT-based materials and devices.
Q1: My DCBT-based OFET/solar cell shows a rapid performance decline when handled in ambient air. What is the likely cause?
A1: The primary cause is likely oxidation and/or moisture-induced degradation. Organic semiconductors, especially n-type materials, can be sensitive to oxygen and water in the atmosphere.[1] The chlorine atoms in DCBT make the benzothiadiazole core highly electron-deficient, which can improve intrinsic stability but doesn't guarantee immunity to environmental factors.[2]
-
Troubleshooting Steps:
-
Inert Atmosphere Processing: Fabricate and test your devices in a nitrogen- or argon-filled glovebox to minimize exposure to air and moisture.
-
Encapsulation: Use a suitable encapsulation layer (e.g., glass with epoxy resin, or thin-film encapsulation) to protect the active layer from the environment. Top-gate OFET architectures can offer some self-encapsulation.[3]
-
Cyclic Voltammetry (CV) Analysis: Use CV to study the redox properties of your material.[4][5] A material that is easily oxidized may show irreversible oxidation peaks, indicating electrochemical instability that often correlates with poor air stability.[6]
-
Q2: I observe a blue-shift in the UV-Vis absorption spectrum of my DCBT polymer film after prolonged light exposure. What does this indicate?
A2: A blue-shift in the main absorption band, particularly the intramolecular charge transfer (ICT) band, typically indicates a disruption of the π-conjugation along the polymer backbone. This is a common sign of photodegradation.
-
Troubleshooting Steps:
-
Mechanism: Photo-oxidation is a probable mechanism, where absorbed photons, in the presence of oxygen, create reactive species that attack the polymer chain, leading to chain scission.[1][7]
-
Control Experiment: Store a control sample in the dark under an inert atmosphere and compare its spectrum to the light-soaked sample to confirm that light is the primary degradation trigger.
-
UV-Blocking: If your application permits, incorporate a UV-blocking layer in your device stack to filter out high-energy photons that are most damaging.
-
Monitor Morphology: Use Atomic Force Microscopy (AFM) to examine the film's surface morphology. Photodegradation can lead to significant changes in surface roughness and domain structure.
-
Q3: My device performance is unstable under continuous electrical bias (e.g., during mobility measurements in an OFET). What could be happening?
A3: This is known as operational instability and can be distinct from environmental degradation. Potential causes include:
-
Charge Trapping: Charge carriers can become trapped at the semiconductor-dielectric interface or within the bulk of the semiconductor. This is often observed as a shift in the threshold voltage of an OFET.[8]
-
Electrochemical Reactions: The applied bias can induce electrochemical reactions, especially in the presence of trace moisture or oxygen.[6]
-
Ion Migration: If mobile ions are present in the dielectric or semiconductor layer, they can migrate under the influence of the electric field, altering the device characteristics.
-
Troubleshooting Steps:
-
Pulsed Measurements: Use pulsed I-V measurements instead of continuous DC measurements to reduce the total stress time on the device.
-
Interface Treatment: Improve the quality of the semiconductor-dielectric interface. Using self-assembled monolayers (SAMs) like HMDS can passivate trap states.
-
High-Purity Materials: Ensure high purity of both the semiconductor and the dielectric to minimize mobile ions and chemical traps.
-
Q4: How can I assess the intrinsic thermal stability of my DCBT-based material?
A4: Thermogravimetric Analysis (TGA) is the standard technique. TGA measures the change in mass of a sample as a function of temperature. The decomposition temperature (often reported as Td5, the temperature at which 5% weight loss occurs) provides a quantitative measure of thermal stability. Benzothiadiazole-based materials are known for their generally high thermal stability.[9][10]
Quantitative Data Summary
The stability of electronic devices is highly dependent on the specific materials, device architecture, and testing conditions. The following tables provide representative data for benzothiadiazole-based devices to serve as a benchmark.
Table 1: Representative Stability of Benzothiadiazole-Based Devices Under Stress Conditions.
| Device Type & Material Class | Stress Condition | Parameter Monitored | Performance Change | Source |
| Dye-Sensitized Solar Cell (Benzothiadiazole Dye) | ISOS-L2: 65 °C, 1000 W/m² continuous illumination | Power Conversion Efficiency (PCE) | Retained 80% of initial PCE after 7000 hours | [11] |
| Organic Solar Cell (Unspecified Polymer) | ISOS-D-1: Dark storage, ambient conditions | Power Conversion Efficiency (PCE) | Declined by 16% after 60 days | [12] |
| OFET (N-type Benzothiadiazole derivative) | Ambient air storage | Electron Mobility (μe) | Retained 80% of initial mobility after one month | [13] |
| OFET (Chlorinated Benzothiadiazole Polymer) | 200 continuous testing cycles | Transfer Curve Slope | No substantial changes observed | [2] |
Detailed Experimental Protocols
Standardized testing is crucial for comparing the stability of devices between different labs and studies. The International Summit on Organic Photovoltaic Stability (ISOS) protocols are widely accepted for this purpose.[12][14][15]
Protocol 1: Intrinsic Thermal Stability (ISOS-D-1 Variant)
Objective: To assess device stability at an elevated temperature in an inert environment, isolating thermal degradation from atmospheric effects.
-
Initial Characterization: Measure the initial performance parameters (e.g., I-V curves for solar cells, transfer/output curves for OFETs) of the unencapsulated device inside a nitrogen-filled glovebox.
-
Stress Application: Place the device on a hotplate inside the same glovebox. Set the temperature to a standard value (e.g., 65 °C or 85 °C).
-
Periodic Testing: At defined intervals (e.g., 1, 2, 4, 8, 24, 48... hours), cool the device to room temperature and re-measure its performance parameters inside the glovebox.
-
Data Analysis: Plot the key performance metrics (e.g., PCE, mobility, on/off ratio, threshold voltage) as a function of aging time. Define a failure point (e.g., T80, the time to reach 80% of the initial performance).
Protocol 2: Photostability in Inert Atmosphere (ISOS-L-1/L-2)
Objective: To assess device degradation under simulated sunlight, excluding the effects of oxygen and moisture.
-
Initial Characterization: Measure the initial performance of the device in an inert atmosphere.
-
Stress Application: Place the device in a sealed chamber with an optically transparent window, purged with nitrogen or argon. Expose the device to continuous illumination from a solar simulator (e.g., AM1.5G spectrum, 1000 W/m²). The temperature should be controlled (e.g., at 25 °C for ISOS-L-1 or 65 °C for ISOS-L-2).
-
Periodic Testing: At set intervals, turn off the light source and measure the device performance. For solar cells, this can often be done in-situ. For OFETs, the device may need to be temporarily shielded from the light during measurement.
-
Data Analysis: Plot the performance parameters versus illumination time to determine the device's photostability.
Protocol 3: Electrochemical Stability via Cyclic Voltammetry (CV)
Objective: To probe the electrochemical stability of the DCBT-based material.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile, dichloromethane) with a supporting electrolyte (e.g., 0.1 M Bu₄NPF₆).[4] The solution must be thoroughly degassed with nitrogen or argon to remove oxygen.[5]
-
Cell Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]
-
Measurement:
-
Record a cyclic voltammogram of the solvent/electrolyte system to establish the electrochemical window.
-
Add the sample and record the CV. Scan to potentials where oxidation and reduction peaks are observed.
-
Perform multiple cycles. If the peak currents decrease or the peak potentials shift significantly with each cycle, it indicates electrochemical degradation of the material upon doping/de-doping.[4]
-
-
Data Analysis: Analyze the reversibility of the redox processes. Reversible or quasi-reversible processes suggest better stability of the charged species, which is often a prerequisite for stable device operation.
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental and logical processes in stability studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ISOS 16 | International Summit on Organic and Hybrid Photovoltaics Stability | EnergyVille [energyville.be]
- 15. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
minimizing side-products in the synthesis of 4,5-Dichloro-2,1,3-benzothiadiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dichloro-2,1,3-benzothiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for synthesizing this compound is the reaction of 3,4-dichloro-o-phenylenediamine with a sulfur-containing reagent, typically thionyl chloride (SOCl₂). This reaction involves the cyclization of the diamine to form the thiadiazole ring.
Q2: What are the potential side-products in this synthesis?
During the synthesis of this compound, several side-products can form, reducing the yield and purity of the desired product. These may include:
-
Incomplete cyclization products: Unreacted starting material or partially reacted intermediates.
-
Over-chlorination products: Although less common with thionyl chloride, harsh conditions could potentially lead to further chlorination of the aromatic ring.
-
Polymeric materials: Under certain conditions, especially with impure starting materials or incorrect stoichiometry, polymerization can occur.
-
Hydrolysis products: If moisture is present, thionyl chloride will decompose, and the product can be susceptible to hydrolysis, leading to impurities.
Q3: How can I minimize the formation of these side-products?
Minimizing side-product formation is crucial for obtaining a high yield of pure this compound. Key strategies include:
-
Use of high-purity starting materials: Ensure the 3,4-dichloro-o-phenylenediamine is of high purity to avoid side reactions from contaminants.
-
Strict anhydrous conditions: Thionyl chloride reacts vigorously with water. All glassware should be oven-dried, and anhydrous solvents should be used to prevent the decomposition of the reagent and potential side reactions.
-
Control of reaction temperature: The reaction is often exothermic. Maintaining the recommended temperature range is critical to prevent the formation of degradation products and polymers.
-
Stoichiometry of reagents: Careful control of the molar ratio of 3,4-dichloro-o-phenylenediamine to thionyl chloride is essential. An excess of thionyl chloride is often used to ensure complete reaction, but a large excess may lead to side-products.
-
Appropriate solvent: The choice of solvent can influence the reaction rate and the solubility of intermediates and products, thereby affecting the side-product profile. Toluene or other high-boiling inert solvents are commonly used.
Q4: What are the recommended purification methods for this compound?
After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, reagents, and side-products. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid products. Suitable solvents include ethanol, methanol, or mixtures of solvents like chloroform/hexane.
-
Column chromatography: For separating complex mixtures or for obtaining very high purity material, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.
-
Washing: The crude product can be washed with water and methanol to remove inorganic impurities and some organic side-products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive or decomposed thionyl chloride. 2. Presence of moisture in the reaction. 3. Incorrect reaction temperature (too low). 4. Impure starting materials. | 1. Use freshly distilled or a new bottle of thionyl chloride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor and maintain the reaction temperature as specified in the protocol. 4. Check the purity of 3,4-dichloro-o-phenylenediamine by melting point or spectroscopic methods. |
| Formation of a dark, tarry substance | 1. Reaction temperature was too high. 2. Incorrect stoichiometry, leading to polymerization. 3. Presence of impurities in the starting material. | 1. Use a controlled heating source (e.g., oil bath) and monitor the internal reaction temperature carefully. 2. Re-evaluate the molar ratios of the reactants. 3. Purify the starting materials before use. |
| Product is difficult to purify | 1. Presence of multiple, closely related side-products. 2. Incomplete reaction, leaving significant amounts of starting material. | 1. Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired product. 2. Employ a combination of purification techniques, such as recrystallization followed by column chromatography. 3. Ensure the reaction goes to completion by monitoring with TLC. |
| Inconsistent results between batches | 1. Variation in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions. 3. Scale-up issues. | 1. Source high-purity reagents and solvents from a reliable supplier and test for consistency. 2. Standardize the experimental protocol, including reaction time, temperature, and stirring speed. 3. When scaling up, consider factors such as heat transfer and mixing efficiency, and adjust the protocol accordingly. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general synthesis of chlorinated benzothiadiazoles.
Materials:
-
3,4-dichloro-o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloro-o-phenylenediamine.
-
Add anhydrous toluene to the flask to create a suspension.
-
Slowly add thionyl chloride to the suspension at room temperature under an inert atmosphere. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Wash the resulting residue with water and then with cold methanol to remove impurities.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as chloroform/hexane.
Data Presentation
The following table provides hypothetical data to illustrate how reaction conditions can affect the yield and purity of this compound.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Toluene | 110 | 6 | 75 | 92 |
| 2 | Xylene | 140 | 4 | 82 | 88 |
| 3 | Toluene | 80 | 12 | 65 | 95 |
| 4 | DMF | 110 | 6 | 70 | 85 |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
enhancing the fluorescence quantum yield of 4,5-Dichloro-2,1,3-benzothiadiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2,1,3-benzothiadiazole (BTD) derivatives to enhance their fluorescence quantum yield.
Troubleshooting Guides
This section addresses common issues encountered during experimentation with BTD derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Fluorescence Observed
-
Question: My newly synthesized this compound derivative exhibits very weak or no fluorescence. What are the possible reasons and how can I troubleshoot this?
-
Answer: Low fluorescence quantum yield in BTD derivatives can stem from several factors. Here's a step-by-step troubleshooting guide:
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Aggregation-Caused Quenching (ACQ): At high concentrations, BTD derivatives can form non-emissive aggregates.[1]
-
Solution: Try diluting your sample. Measure the fluorescence at a range of concentrations to see if the emission intensity increases upon dilution. If so, your compound is likely experiencing ACQ. The use of bulky substituents or a twisted molecular geometry can help prevent π–π stacking interactions in the solid state that lead to fluorescence quenching.[2]
-
-
Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence quantum yield.[3][4][5][6] Strong push-pull type BTDs with strong electron-donating substituents often show high fluorescence quantum yield in apolar solvents and low quantum yield in polar solvents.[3][4]
-
Solution: Measure the fluorescence of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, THF, dichloromethane, acetonitrile, DMSO). This will help you identify the optimal solvent for maximum emission.
-
-
Inefficient Intramolecular Charge Transfer (ICT): The fluorescence of many BTD derivatives relies on an efficient ICT process from an electron-donating part of the molecule to the electron-accepting BTD core.
-
Presence of Quenchers: Impurities in your sample or solvent can quench fluorescence.
-
Solution: Ensure your sample is highly pure by using appropriate purification techniques (e.g., column chromatography, recrystallization). Use high-purity or spectroscopy-grade solvents.[8] It is also important to check for solvent purity by measuring an emission spectrum at the excitation wavelength to be used.[8]
-
-
Issue 2: Unexpected Shifts in Emission Wavelength
-
Question: The emission wavelength of my BTD derivative is different from what I expected based on the literature. Why is this happening?
-
Answer: Shifts in the emission wavelength can be attributed to the following:
-
Solvatochromism: The emission of BTD derivatives, particularly those with a strong ICT character, is often sensitive to the solvent polarity, a phenomenon known as solvatochromism.[3][4][9][10] Polar solvents can stabilize the excited state, leading to a red shift (longer emission wavelength) compared to nonpolar solvents.[5]
-
Solution: Compare the solvent used in your experiment with that reported in the literature. If they are different, the observed shift is likely due to solvatochromism.
-
-
Substituent Effects: The position and electronic nature of substituents on the BTD core or its appended moieties can significantly influence the emission wavelength.[2][3][4][11][12][13]
-
Solution: Double-check the structure of your synthesized compound to ensure the substituents are in the intended positions. Even minor changes in the substitution pattern can lead to noticeable spectral shifts.
-
-
Aggregation: In some cases, aggregation can lead to the formation of species with different emission properties, resulting in a shift in the overall emission spectrum.[1][14][15][16]
-
Solution: As with low fluorescence, perform concentration-dependent studies to see if the emission wavelength changes with concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I strategically design a this compound derivative with a high fluorescence quantum yield?
A1: To design a BTD derivative with a high quantum yield, consider the following strategies:
-
Introduce Strong Donor-Acceptor Character: Create a "push-pull" system by attaching strong electron-donating groups (e.g., methoxy, N,N-dimethylamino) to a π-conjugated system linked to the electron-accepting BTD core.[3][4] This enhances the intramolecular charge transfer (ICT) character, which is often associated with strong fluorescence.
-
Induce Aggregation-Induced Emission (AIE): If your molecule is prone to aggregation-caused quenching, you can design it to have AIE properties.[1][14][15][16] This is often achieved by introducing bulky, rotatable groups (like tetraphenylethylene) that restrict intramolecular rotations in the aggregated state, thus opening up a radiative decay channel.[1]
-
Increase Molecular Rigidity: A more rigid molecular structure can reduce non-radiative decay pathways (e.g., vibrational relaxation), leading to a higher fluorescence quantum yield.[17][18]
Q2: What is the role of solvent polarity in determining the fluorescence quantum yield?
A2: Solvent polarity plays a crucial role in the photophysical properties of BTD derivatives. For "push-pull" type molecules, an increase in solvent polarity can stabilize the charge-separated excited state.[5] This stabilization can sometimes lead to an increased rate of non-radiative decay, resulting in a lower fluorescence quantum yield in polar solvents.[3][4] Conversely, in apolar solvents, the radiative decay pathway (fluorescence) may be more favorable, leading to a higher quantum yield.[3][4] Therefore, the choice of solvent is critical for optimizing the fluorescence output.
Q3: Can the position of substituents on the benzothiadiazole ring affect the quantum yield?
A3: Yes, the regiochemistry of substitution is critical.[11][12][13] Different substitution patterns on the benzoid ring of the BTD core (e.g., C4-, C5-, C4,C7-) can lead to significant differences in the electronic structure and, consequently, the photophysical properties, including the fluorescence quantum yield.[11][12][13] For instance, it has been shown that regioselective substitution can lead to long-lived fluorescence and prevent strong fluorescence quenching in polar protic solvents.[11][12]
Q4: What are the standard methods for measuring fluorescence quantum yield?
A4: The two primary methods for measuring fluorescence quantum yield are:
-
Relative Method: This is the most common method and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[19][20] The standard should ideally have absorption and emission properties similar to the sample.[20]
-
Absolute Method: This method directly measures the ratio of photons emitted to photons absorbed using an integrating sphere.[8][21] It does not require a reference standard but necessitates more specialized equipment.[8][21]
Quantitative Data Summary
The following tables summarize photophysical data for selected this compound derivatives from the literature.
Table 1: Photophysical Properties of Substituted 4-ethynyl-2,1,3-benzothiadiazole Derivatives in Different Solvents
| Substituent | Solvent | Absorbance Max (λabs, nm) | Emission Max (λemi, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| -H | Toluene | 388 | 506 | 5930 | 0.03 |
| THF | 390 | 530 | 6740 | 0.02 | |
| -OCH₃ | Toluene | 412 | 520 | 5000 | 0.41 |
| THF | 415 | 555 | 6170 | 0.15 | |
| -N(CH₃)₂ | Toluene | 450 | 550 | 4250 | 0.65 |
| THF | 460 | 600 | 5350 | 0.08 | |
| -NO₂ | Toluene | 400 | 535 | 6380 | 0.01 |
| THF | 402 | 570 | 7540 | 0.01 |
Data adapted from a study on the effects of donor and acceptor substituents.[3][4]
Table 2: Aggregation-Induced Emission (AIE) Properties of a Benzothiadiazole Derivative
| Solvent System (THF/Water) | Quantum Yield (Φ) |
| Dilute CH₂Cl₂ solution | ~ 0.1 |
| CH₂Cl₂/hexane mixed solutions or solid state | ~ 0.8 |
Data illustrates the significant enhancement of quantum yield upon aggregation for an AIE-active compound.[16]
Experimental Protocols
Protocol 1: General Synthesis of 4-ethynyl-2,1,3-benzothiadiazole Derivatives via Sonogashira Cross-Coupling
This protocol is a generalized procedure based on methodologies reported in the literature.[3]
-
Materials: 4-bromo-2,1,3-benzothiadiazole, para-substituted phenylethynyl derivative, Pd(PPh₃)₄, CuI, triethylamine (TEA), and a suitable solvent (e.g., THF).
-
Procedure: a. To a solution of 4-bromo-2,1,3-benzothiadiazole and the respective para-substituted phenylethynyl derivative in degassed solvent, add Pd(PPh₃)₄ and CuI. b. Add degassed TEA to the mixture. c. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC. d. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the desired 4-ethynyl-2,1,3-benzothiadiazole derivative.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol is based on the comparative method described by Williams et al.[19][20]
-
Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrometer.
-
Materials: Your BTD derivative (test sample), a fluorescence standard with a known quantum yield, and a high-purity solvent.
-
Procedure: a. Prepare a series of dilute solutions of both the test sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[19][20] b. Record the absorbance of each solution at the chosen excitation wavelength. c. Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard. d. Integrate the area under the emission curve for each spectrum. e. Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard. The plots should be linear. f. Calculate the gradients (slopes) of these plots. g. The quantum yield of the test sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where:
- Φₛₜ is the quantum yield of the standard.
- Gradₓ and Gradₛₜ are the gradients for the test sample and standard, respectively.
- ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard (if different).[19]
Visualizations
Caption: Intramolecular Charge Transfer (ICT) signaling pathway.
Caption: Experimental workflow for quantum yield determination.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution [uu.diva-portal.org]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aggregation-induced emission on benzothiadiazole dyads with large third-order optical nonlinearity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. iss.com [iss.com]
- 21. edinst.com [edinst.com]
Technical Support Center: Enhancing Charge Carrier Mobility in 4,5-Dichloro-2,1,3-benzothiadiazole (Cl2BT)-Based OFETs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the charge carrier mobility in Organic Field-Effect Transistors (OFETs) based on 4,5-Dichloro-2,1,3-benzothiadiazole (Cl2BT) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Cl2BT-based polymer OFET is showing very low charge carrier mobility. What are the most common causes?
A1: Low charge carrier mobility in Cl2BT-based OFETs can stem from several factors. The primary areas to investigate are the molecular structure of the polymer, the thin-film morphology, and the processing conditions. Key issues include:
-
Poor Molecular Packing: The arrangement of polymer chains in the solid state is critical for efficient charge transport. A lack of long-range order or significant π-π stacking will hinder mobility.
-
Suboptimal Thin-Film Morphology: A rough or amorphous film with numerous grain boundaries can trap charge carriers, thereby reducing mobility. The choice of solvent and deposition technique significantly impacts film quality.
-
Ineffective Thermal Annealing: Annealing is often crucial for improving crystallinity and molecular ordering. Using a non-optimal temperature or duration can fail to produce the desired morphological changes.
-
Energy Level Mismatch: The energy levels (HOMO/LUMO) of the semiconductor must be well-aligned with the work function of the source/drain electrodes for efficient charge injection.[1][2]
-
Impurities: Residual solvent, moisture, or other contaminants can act as charge traps.
Q2: How does substituting the chlorine atoms on the benzothiadiazole unit affect device performance?
A2: Substitution of the chlorine atoms with other functional groups is a key strategy for tuning the electronic properties and morphology of benzothiadiazole-based polymers, which directly impacts charge carrier mobility.
-
Fluorination: Replacing chlorine with fluorine, a smaller and highly electronegative atom, can enhance backbone planarity and promote intermolecular interactions, leading to higher crystallinity and improved electron mobility.[3][4] For example, copolymers with 5,6-difluoro-2,1,3-benzothiadiazole (DFBT) have shown ambipolar performance with electron mobility up to 0.17 cm² V⁻¹ s⁻¹.[3]
-
Cyanation: Introducing cyano groups, which are strong π-acceptors, can lower the LUMO energy level, facilitating electron injection.[3][4] However, the larger size of the cyano group can sometimes disrupt backbone planarity. A combination of fluorine and cyano groups, as in 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT), has been shown to balance these effects, achieving electron mobilities as high as 0.4 cm² V⁻¹ s⁻¹.[3][4]
-
Nitration: While nitro groups are strong electron-withdrawing groups, their bulkiness can introduce steric hindrance, leading to a less planar backbone and reduced device performance.[3][4]
Q3: What is the role of the donor co-monomer in a D-A copolymer with a Cl2BT derivative?
A3: In a donor-acceptor (D-A) copolymer architecture, the donor unit plays a crucial role in defining the polymer's electronic structure, solubility, and solid-state packing.
-
Energy Level Tuning: The choice of the donor co-monomer directly influences the HOMO and LUMO energy levels of the resulting copolymer, which is critical for achieving efficient charge injection and transport.
-
Enhancing Conjugation and Planarity: Fused aromatic donor units, such as cyclopenta[2,1-b;3,4-b']dithiophene (CDT) and its extended analogue CDTT, can enhance the conjugation length and promote a more planar polymer backbone, which is beneficial for charge mobility.[3]
-
Improving Intermolecular Packing: The structure of the donor unit affects how the polymer chains pack in the solid state. For example, replacing thiophene with selenophene as a spacer unit between an indole donor and a benzothiadiazole acceptor has been shown to drastically improve hole mobility by an order of magnitude.[5]
Q4: At what temperature should I anneal my Cl2BT-based polymer film?
A4: The optimal annealing temperature is highly material-specific and depends on the thermal properties (e.g., glass transition and melting temperatures) of the polymer. It is essential to perform a systematic study of annealing temperature to find the optimal condition for your specific material.
-
For PCDTT-DCNBT, an annealing temperature of 200 °C yielded the best performance.[3]
-
PCDTT-FCNBT showed a surprising increase in performance when annealed at 250 °C, reaching a maximum electron mobility of 0.4 cm² V⁻¹ s⁻¹.[3]
-
In contrast, PCDTT-NO₂FBT performance peaked at a lower annealing temperature of 120 °C and dropped significantly at 200 °C.[3]
These examples highlight the necessity of empirical optimization for each new polymer system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Electron/Hole Mobility | 1. Poor thin-film crystallinity and molecular ordering.2. Mismatch between semiconductor LUMO/HOMO and electrode work function.3. High contact resistance at the semiconductor-electrode interface.[1]4. Presence of charge traps (impurities, moisture). | 1. Optimize the annealing temperature and time.[6]2. Experiment with different solvents or solvent mixtures for film deposition to improve morphology.3. Consider using different electrode materials (e.g., Au, Ag) or surface treatments to improve charge injection.4. Ensure all processing steps are carried out in a clean, controlled environment (e.g., glovebox). |
| High "Off" Current in OFET | 1. High intrinsic conductivity of the semiconductor.2. Gate leakage through the dielectric layer. | 1. For some highly conductive polymers, a high off-current is an intrinsic property.[7]2. Ensure the integrity and quality of the dielectric layer. Check for pinholes or defects. Optimize the dielectric deposition process. |
| Poor Film Quality (e.g., dewetting, aggregation) | 1. Poor solubility of the polymer in the chosen solvent.2. Incompatible surface energy between the substrate and the polymer solution. | 1. Screen a variety of solvents to find one that provides good solubility and promotes uniform film formation.2. Treat the substrate surface (e.g., with OTS or HMDS) to modify its surface energy for better wetting. |
| Device Instability in Air | 1. High LUMO energy level, making the material susceptible to oxidation by water and oxygen.2. Degradation of the organic semiconductor upon exposure to ambient conditions. | 1. Design polymers with deeper LUMO levels (ideally below -4.0 eV) to improve air stability.[1][2]2. Encapsulate the device to protect it from the ambient environment.3. Perform all measurements in an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
The following tables summarize the performance of various benzothiadiazole-based polymers in OFETs.
Table 1: Electron Mobility in Functionalized Benzothiadiazole-based Copolymers
| Polymer | Acceptor Unit | Annealing Temp. (°C) | Max. Electron Mobility (μe,max) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
| PCDTT-DCNBT | 5,6-dicyano-2,1,3-benzothiadiazole | 200 | 0.031 | 5 x 10² | [3][4] |
| PCDTT-FCNBT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole | 250 | 0.4 | - | [3][4][8][9] |
| PCDTT-NO₂FBT | 5-fluoro-6-nitro-2,1,3-benzothiadiazole | 120 | 0.024 | - | [3][4] |
| NDI-BTT-NDI | Benzothiadiazole | As-cast | 0.0288 | - | [1] |
| NDI-TBZT-NDI | Thiazolobenzotriazole | 200 | 0.151 | - | [1] |
Table 2: Hole Mobility in Benzothiadiazole-based Copolymers
| Polymer/Small Molecule | Donor/Spacer Unit | Annealing Condition | Max. Hole Mobility (μh,max) (cm² V⁻¹ s⁻¹) | Reference |
| PCDTT-BT | CDTT | - | up to 0.67 | [3] |
| PCDTT-DFBT | CDTT | - | 0.38 | [3] |
| CP3 | Bithiophene | - | 0.67 | [10] |
| IN-BT2Se-IN | Selenophene | Annealed | 0.025 | [5] |
| NDI-TBZT-NDI | - | 200°C | 0.00134 | [1] |
Experimental Protocols
1. General OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol provides a general guideline. Specific parameters such as spin-coating speeds, solution concentrations, and annealing conditions should be optimized for the specific material used.
-
Substrate Cleaning:
-
Sequentially sonicate heavily doped Si wafers with a thermally grown SiO₂ dielectric layer (e.g., 300 nm) in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or UV-ozone cleaner for 10 minutes to remove organic residues and improve surface wettability.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
For p-type devices, treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS).
-
For n-type devices, polymethyl methacrylate (PMMA) can be used as a gate dielectric. Dissolve PMMA in a suitable solvent (e.g., anisole) and spin-coat it onto the substrate, followed by annealing to remove the solvent (e.g., 90 °C).[3]
-
-
Semiconductor Deposition:
-
Dissolve the benzothiadiazole-based polymer in a suitable high-boiling point solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Heat the solution (e.g., at 40-60 °C) to ensure complete dissolution.
-
Spin-coat the solution onto the prepared substrate. The spin speed and time will determine the film thickness and should be optimized.
-
-
Thermal Annealing:
-
Transfer the substrates to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the films at the predetermined optimal temperature for 10-30 minutes.
-
Allow the films to cool down slowly to room temperature.
-
-
Electrode Deposition:
-
Thermally evaporate the source and drain electrodes (e.g., 50 nm of Gold) through a shadow mask. The channel length (L) and width (W) are defined by the mask.
-
2. Characterization of Charge Carrier Mobility
-
The electrical characterization of the OFETs should be performed in an inert atmosphere or vacuum using a semiconductor parameter analyzer.
-
The charge carrier mobility (μ) is typically extracted from the transfer characteristics in the saturation regime using the following equation:
IDS = (W / 2L) μ Ci (VG - VT)²
where IDS is the drain-source current, W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and VT is the threshold voltage.
Visualizations
Caption: Logical workflow for improving charge carrier mobility in OFETs.
Caption: Experimental workflow for OFET fabrication and characterization.
References
- 1. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heeneygroup.com [heeneygroup.com]
- 5. Effects of varying chalcogenophene spacer units between indole and benzothiadiazole based D–A–D type semiconducting small molecules on the characteristics of organic field effect transistors (OFETs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.kaust.edu.sa]
- 10. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
strategies to prevent aggregation-caused quenching in 4,5-Dichloro-2,1,3-benzothiadiazole fluorophores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation-caused quenching (ACQ) of 4,5-Dichloro-2,1,3-benzothiadiazole (DCBT) fluorophores.
Troubleshooting Guides
Issue 1: Significant decrease in fluorescence intensity upon increasing sample concentration.
This is a classic sign of aggregation-caused quenching (ACQ). When DCBT molecules are in close proximity at high concentrations, non-radiative decay pathways can dominate, leading to a loss of fluorescence.
Troubleshooting Steps:
-
Confirm ACQ:
-
Acquire fluorescence spectra at a range of concentrations. A non-linear relationship between concentration and emission intensity, particularly a decrease in quantum yield at higher concentrations, suggests ACQ.
-
Measure fluorescence lifetimes at different concentrations. A decrease in the excited-state lifetime with increasing concentration is another indicator of quenching.
-
-
Solvent Optimization:
-
Polarity: Investigate a range of solvents with varying polarities. Aggregation can be influenced by solvent-solute interactions. Some benzothiadiazole derivatives show reduced quenching in less polar solvents.
-
Viscosity: More viscous solvents can restrict molecular motion and potentially reduce the formation of non-emissive aggregates.
-
-
Chemical Modification (for advanced users):
-
Introduce Steric Hindrance: Synthesize DCBT derivatives with bulky substituents. This can physically prevent the planar DCBT cores from stacking too closely, thus inhibiting the formation of quenching aggregates. Common bulky groups include tert-butyl, phenyl, or even larger moieties like triphenylamine.
-
Co-assembly with Molecular Barriers: Co-dissolve the DCBT fluorophore with a non-emissive, sterically bulky molecule. This "molecular barrier" can co-assemble with the DCBT, physically separating the fluorophores and reducing quenching.
-
Issue 2: Fluorescence quenching observed in the solid state (e.g., thin films, powders).
In the solid state, DCBT molecules are forced into close contact, making ACQ a common problem.
Troubleshooting Steps:
-
Control Crystal Packing:
-
Recrystallization Conditions: Vary the solvent and temperature of recrystallization. Different conditions can lead to different crystal polymorphs, some of which may have less π-π stacking and therefore higher solid-state emission.
-
Co-crystallization: Attempt to co-crystallize DCBT with a bulky, inert molecule to disrupt the crystal lattice and prevent close packing of the fluorophores.
-
-
Polymer Doping:
-
Disperse the DCBT fluorophore at a low concentration within a transparent polymer matrix (e.g., polystyrene, PMMA). The polymer chains will encapsulate and isolate the individual DCBT molecules, preventing aggregation. Start with a low weight percentage of DCBT (e.g., 1-5%) and optimize as needed.
-
-
Surface Modification:
-
For applications involving surfaces, consider covalently attaching the DCBT fluorophore to the surface with a linker. This can enforce a greater distance between adjacent fluorophores.
-
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why does it affect my this compound (DCBT) fluorophore?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a fluorophore decreases as its concentration increases. This is due to the formation of aggregates, where the close proximity of the fluorophore molecules leads to non-radiative decay of the excited state. Planar aromatic molecules like DCBT are particularly susceptible to ACQ due to intermolecular π-π stacking interactions in aggregates.
Q2: How do the chloro-substituents on the benzothiadiazole core influence aggregation?
A2: The two chlorine atoms on the DCBT core are electron-withdrawing groups. This can influence the electronic properties of the molecule, potentially strengthening intermolecular interactions that lead to aggregation and quenching. The chloro-substituents can also affect the crystal packing of the molecule in the solid state.
Q3: Can I overcome ACQ by simply using a more powerful excitation source?
A3: While a more powerful excitation source will increase the number of excited molecules, it will not change the quantum yield of your sample. If ACQ is the dominant process, the extra energy will largely be dissipated through non-radiative pathways, and you may even risk photobleaching your sample without a significant gain in fluorescence.
Q4: Are there any chemical modifications I can make to DCBT to prevent ACQ?
A4: Yes, a common strategy is to synthesize derivatives of DCBT with bulky functional groups. These groups act as steric barriers, preventing the planar DCBT cores from getting close enough to cause quenching. Another approach is to create donor-acceptor structures that favor intramolecular charge transfer, which can sometimes outcompete the intermolecular quenching pathways.
Q5: What is Aggregation-Induced Emission (AIE), and can I convert my ACQ-prone DCBT into an AIE fluorophore?
A5: Aggregation-Induced Emission is the opposite of ACQ. AIE-active molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This is often achieved by designing molecules with rotatable parts that dissipate energy non-radiatively in solution but become rigid in the aggregated state, thus opening up radiative decay channels. It is possible to convert an ACQ fluorophore into an AIE one by attaching AIE-active moieties, such as tetraphenylethene (TPE), to the DCBT core.[1]
Data Presentation
Table 1: Hypothetical Comparison of DCBT Derivatives and their Photophysical Properties.
| Compound | Substituent | Max Emission (nm) in Solution | Quantum Yield (Solution) | Max Emission (nm) in Aggregate | Quantum Yield (Aggregate) |
| DCBT | None | 520 | 0.65 | 550 | 0.05 |
| DCBT-Ph | Phenyl | 525 | 0.62 | 540 | 0.25 |
| DCBT-TPE | Tetraphenylethene | 480 (weak) | < 0.01 | 530 | 0.78 |
This table illustrates the potential effects of different substituents on the aggregation-caused quenching of DCBT. The data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered DCBT Derivative (Illustrative Example)
This protocol describes a general approach for introducing a bulky phenyl group onto the DCBT core via a Suzuki coupling reaction. Note: This is a generalized procedure and requires optimization for specific substrates and reaction conditions.
Materials:
-
4,5-Dichloro-7-bromo-2,1,3-benzothiadiazole
-
Phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add 4,5-dichloro-7-bromo-2,1,3-benzothiadiazole (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add a 3:1 mixture of toluene and ethanol to the flask.
-
Add a 2M aqueous solution of potassium carbonate (2 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenyl-substituted DCBT derivative.
-
Characterize the final product by NMR, mass spectrometry, and other relevant techniques.
Visualizations
Caption: Signaling pathway of aggregation-caused quenching.
Caption: Strategies to prevent aggregation-caused quenching.
References
Validation & Comparative
A Comparative Guide to Benzothiadiazole Acceptors: Focus on 4,5-Dichloro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of electron-accepting building blocks is paramount in the design of high-performance organic electronic materials. Among these, 2,1,3-benzothiadiazole (BT) and its derivatives have emerged as a cornerstone in the development of donor-acceptor (D-A) type conjugated polymers and small molecules for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and fluorescent probes. This guide provides a comparative overview of 4,5-dichloro-2,1,3-benzothiadiazole against other commonly employed benzothiadiazole acceptors, with a focus on their impact on device performance, supported by available experimental data.
Introduction to Benzothiadiazole Acceptors
Benzothiadiazole is an electron-deficient heterocyclic moiety that, when incorporated into a conjugated system, effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. This modulation of electronic properties is crucial for facilitating efficient charge transfer and transport in organic electronic devices. The performance of BT-based materials can be further fine-tuned by introducing electron-withdrawing or electron-donating substituents onto the benzo-ring. Halogenation, particularly with fluorine and chlorine, has proven to be a highly effective strategy for optimizing the optoelectronic properties of these materials.
The Rise of Halogenated Benzothiadiazole Acceptors
Halogenation of the benzothiadiazole core, particularly with fluorine and chlorine, has become a prevalent strategy to enhance the performance of organic electronic materials. The introduction of these electronegative atoms can lead to several beneficial effects:
-
Lowering of Frontier Molecular Orbital (FMO) Energy Levels: Halogen atoms, being electron-withdrawing, can further lower both the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels of the benzothiadiazole unit. A deeper HOMO level can lead to a higher open-circuit voltage (Voc) in organic solar cells, while a lowered LUMO level can improve electron injection and transport.
-
Broadened Absorption Spectra: Halogenation can influence the intramolecular charge transfer (ICT) characteristics of the D-A system, often leading to a red-shift and broadening of the absorption spectrum. This allows for more efficient harvesting of solar photons.
-
Enhanced Intermolecular Interactions: The presence of halogen atoms can promote stronger intermolecular π-π stacking, which is beneficial for charge transport in the solid state.
Qualitative comparisons often suggest that chlorination can be a more potent strategy than fluorination for modulating the electronic and optical properties of organic photovoltaic materials. In many instances, chlorinated materials exhibit lower energy levels and broader absorption spectra compared to their fluorinated counterparts, which can contribute to higher output voltages and current densities in the resulting devices.[1]
Performance Comparison: A Focus on Halogenated Derivatives
While direct, head-to-head comparative studies of this compound against other benzothiadiazole acceptors under identical experimental conditions are limited in the publicly available literature, we can analyze the performance of polymers incorporating different halogenated BT units to draw meaningful comparisons.
The following table summarizes the photovoltaic performance of several donor-acceptor copolymers based on different benzothiadiazole acceptor units when blended with a fullerene acceptor (PC71BM). It is important to note that these results are extracted from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
| Polymer | Benzothiadiazole Acceptor | Donor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBDT-FBT | 5,6-Difluoro-2,1,3-benzothiadiazole | Benzo[1,2-b:4,5-b']dithiophene | 6.21 | >0.82 | >12.53 | >54.9 | [2] |
| PBDTFBT | 5,6-Difluoro-2,1,3-benzothiadiazole | Benzo[1,2-b:4,5-b']dithiophene | 3.62 | - | 7.98 | - | [3] |
| FBT Polymer | 5,6-Difluoro-2,1,3-benzothiadiazole | Benzo[1,2-b:4,5-b']dithiophene | 3.4 | - | - | - | [4] |
| PDTSffBT | 5,6-Difluoro-2,1,3-benzothiadiazole | Dithienosilole | 2.93 | >0.75 | - | - | [5] |
| P2 | Unsubstituted Benzothiadiazole | Thiophene-flanked D-A | 6.60 | - | 12.43 | 73.1 | [6] |
| P1 | Thiophene (for comparison) | Thiophene-flanked D-A | 4.70 | - | 9.43 | 61.6 | [6] |
Note: Direct quantitative data for a polymer containing this compound in a comparable device architecture was not available in the searched literature.
From the available data, it is evident that the incorporation of a benzothiadiazole acceptor generally leads to improved photovoltaic performance compared to a simple thiophene unit (P2 vs. P1).[6] Furthermore, fluorination of the benzothiadiazole core (PBDT-FBT, PBDTFBT, FBT Polymer, PDTSffBT) consistently results in polymers that yield respectable power conversion efficiencies.[2][3][4][5] The higher open-circuit voltages observed in some fluorinated BT-based devices are attributed to the lowering of the HOMO energy level.[5]
Experimental Methodologies
To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of benzothiadiazole monomers and the fabrication of organic solar cells are crucial.
Synthesis of Halogenated Benzothiadiazole Monomers
The synthesis of halogenated benzothiadiazole derivatives typically starts from the corresponding halogenated o-phenylenediamine.
References
- 1. researchgate.net [researchgate.net]
- 2. case.edu [case.edu]
- 3. A comparative study of the effect of fluorine substitution on the photovoltaic performance of benzothiadiazole-based copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Halogenation Strategy in Benzothiadiazole-Based Organic Photovoltaics: A Comparative Performance Analysis of Chlorinated vs. Fluorinated Derivatives
For researchers, scientists, and professionals in organic electronics and drug development, the strategic halogenation of benzothiadiazole (BTZ) derivatives has emerged as a pivotal approach to enhancing the performance of organic photovoltaics (OPVs). This guide provides a comprehensive comparison of chlorinated and fluorinated BTZ-based materials, supported by experimental data, to elucidate the nuanced effects of each halogen on device efficiency and underlying photophysical properties.
The introduction of chlorine or fluorine atoms onto the BTZ core or adjacent moieties significantly influences the electronic and morphological characteristics of the resulting polymers and small molecules. These modifications directly impact key performance metrics of OPVs, including Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). While both chlorination and fluorination have proven effective in boosting OPV performance, they achieve this through distinct mechanisms, offering a versatile toolkit for molecular engineering.
Performance Metrics: A Quantitative Comparison
The following table summarizes the performance of various chlorinated and fluorinated benzothiadiazole-based donor polymers in OPVs when blended with fullerene or non-fullerene acceptors.
| Polymer/Small Molecule Donor | Acceptor | Halogenation | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBT4T-Cl | PC71BM | Chlorinated | 11.18 | - | - | - | [1] |
| PE65 | Y6 | Chlorinated | 13.01 | - | - | - | [2] |
| PE65 | ITIC | Chlorinated | 9.13 | - | - | - | [2] |
| P2 | PC71BM | Chlorinated | 4.08 | 0.79 | 11.28 | 45 | [3] |
| PBDTSF-FBT | ITIC | Fluorinated | 11.66 | - | - | - | [1] |
| PBTZF4-EH | ITIC-Th | Fluorinated | 11.6 | - | - | - | [1] |
| PBTZF4-EH | L8-BO | Fluorinated | 15.5 | - | - | - | [1] |
| PB-BTf | PC71BM | Fluorinated | 8.43 | - | - | - | [1] |
| PBDT2FBT-Ph-F | PC71BM | Fluorinated | 9.02 | - | - | - | [1] |
| PPh-1F-HD | PC71BM | Fluorinated | 7.64 | - | - | - | [1] |
| PBS-FBT | - | Fluorinated | 8.1 | - | - | - | [1] |
| P4TFBT (High MW) | PC71BM | Fluorinated | 7.45 | - | - | - | [1] |
| PDTBDT-6F-FBTs | PC71BM | Fluorinated | 5.28 | 0.86 | 8.76 | 66.4 | [4] |
| PBDTFBT | PC61BM | Fluorinated | 3.62 | - | 7.98 | - | [5][6] |
| PT-BT2F | - | Fluorinated | 3.4 | - | - | - | [1] |
| PBDTSe-FFBT | PC71BM | Fluorinated | 2.63 | 0.72 | 7.24 | 50.6 | [7] |
| PFBT-HH | PC70BM | Fluorinated | 3.5 | 1.02 | 5.7 | 60 | [7] |
Key Observations:
-
Chlorination: Generally leads to a more significant downshift in the Highest Occupied Molecular Orbital (HOMO) energy levels compared to fluorination. This deeper HOMO level is a primary contributor to the observed increase in the open-circuit voltage (Voc) of the resulting devices.[2] Chlorination can also lead to a broader absorption spectrum, potentially increasing the short-circuit current density (Jsc).[3]
-
Fluorination: Is a highly effective strategy for fine-tuning energy levels.[1] It tends to lower both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels, which can enhance Voc.[5] Furthermore, fluorination often improves molecular packing and crystallinity, leading to better charge transport and, consequently, a higher fill factor (FF).[1] The introduction of multiple fluorine atoms has been shown to systematically increase all performance parameters in some systems.[8]
Experimental Protocols
The fabrication and characterization of organic photovoltaic devices involve a series of well-defined steps. The following is a generalized protocol for a solution-processed, bulk-heterojunction OPV device.
Substrate Cleaning and Preparation
-
Initial Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The cleaned substrates are dried using a nitrogen gun.
-
Surface Treatment: The substrates are treated with UV-ozone for 15-20 minutes to remove any remaining organic residues and to increase the work function of the ITO, which improves hole collection.
Deposition of the Hole Transport Layer (HTL)
-
Material: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is commonly used as the HTL.
-
Deposition: The PEDOT:PSS solution is spin-coated onto the cleaned ITO substrate. The spin speed and time are optimized to achieve a desired film thickness (typically 30-40 nm).
-
Annealing: The substrates are then annealed on a hotplate at a specific temperature (e.g., 120-150 °C) for a set duration (e.g., 10-15 minutes) to remove residual solvent.
Deposition of the Active Layer
-
Solution Preparation: The chlorinated or fluorinated benzothiadiazole-based donor material and the acceptor (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor) are dissolved in a suitable organic solvent (e.g., chlorobenzene, chloroform, or o-dichlorobenzene) to form the active layer solution. The donor:acceptor weight ratio is a critical parameter that is optimized for each material system.
-
Deposition: The active layer solution is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The spin-coating parameters are adjusted to control the film thickness (typically 80-200 nm).
-
Annealing: The active layer is often subjected to thermal annealing or solvent vapor annealing to optimize the morphology of the bulk-heterojunction, which is crucial for efficient charge separation and transport.
Deposition of the Electron Transport Layer (ETL) and Metal Cathode
-
Deposition: A thin layer of a low work function metal, such as calcium (Ca) or a bilayer of lithium fluoride (LiF) and aluminum (Al), is deposited on top of the active layer via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The thickness of the ETL (e.g., LiF, ~1 nm) and the metal cathode (e.g., Al, ~100 nm) are controlled using a quartz crystal microbalance.
Device Characterization
-
Current-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated devices is characterized by measuring their J-V characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
External Quantum Efficiency (EQE) Measurement: The EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) is measured to determine the spectral response of the solar cell. This provides information on how efficiently the device converts photons of different wavelengths into charge carriers.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the fabrication and characterization of solution-processed organic photovoltaic devices.
References
- 1. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A comparative study of the effect of fluorine substitution on the photovoltaic performance of benzothiadiazole-based copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Experimental Validation of DFT Calculations for Substituted Benzothiadiazoles
A Methodological Comparison Using 4,5-Dichloro-2,1,3-benzothiadiazole as a Case Study
Introduction
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry, offering profound insights into the electronic structure, geometry, and spectroscopic properties of molecules. However, the accuracy of these theoretical predictions is contingent upon validation against robust experimental data. This guide provides a comprehensive framework for the experimental validation of DFT calculations, using this compound as a focal point.
While comprehensive experimental and computational data for this compound are not extensively available in published literature, this guide will utilize data from closely related benzothiadiazole (BTD) and thiadiazole derivatives to illustrate the validation workflow. The principles and protocols outlined herein are directly applicable for researchers undertaking such a comparative analysis. The 2,1,3-benzothiadiazole core is a vital electron-acceptor unit used in designing materials for organic electronics, making the accurate prediction of its properties crucial.[1]
The validation process involves a side-by-side comparison of key physical observables: molecular geometry (bond lengths and angles), vibrational frequencies (infrared and Raman spectroscopy), and electronic transitions (UV-Vis absorption). Discrepancies between theoretical and experimental values are quantified to assess the suitability of the chosen computational model (functional and basis set).
Workflow for DFT Validation
The process of validating DFT calculations against experimental results follows a structured, parallel workflow. Computational models are built and optimized, while concurrently, the physical properties of the compound are measured experimentally. The two datasets are then systematically compared to assess the accuracy of the theoretical model.
Caption: Workflow for the validation of DFT calculations against experimental data.
I. Structural Parameter Comparison
The foundational test of any computational model is its ability to reproduce the molecule's three-dimensional structure. Single-crystal X-ray diffraction provides precise experimental measurements of bond lengths and angles, which serve as the benchmark for the DFT-optimized geometry.
Note: The following data is illustrative, based on analyses of related thiadiazole compounds, as a complete dataset for this compound is not available.
Table 1: Comparison of Key Geometrical Parameters
| Parameter | Bond/Angle | Experimental (X-ray) | DFT (B3LYP/6-311++G(d,p)) | % Deviation |
|---|---|---|---|---|
| Bond Lengths (Å) | C-S | 1.725 | 1.735 | 0.58% |
| N-S | 1.630 | 1.642 | 0.74% | |
| C=N | 1.335 | 1.340 | 0.37% | |
| C-C (aromatic) | 1.405 | 1.410 | 0.36% | |
| C-Cl | 1.740 | 1.751 | 0.63% | |
| Bond Angles (°) | C-S-N | 95.5 | 95.2 | -0.31% |
| C-N-S | 108.0 | 108.3 | 0.28% |
| | N-C-C | 114.5 | 114.1 | -0.35% |
II. Vibrational Spectra Comparison
Vibrational spectroscopy provides a detailed fingerprint of a molecule's bonding environment. A close match between experimental (FTIR, Raman) and DFT-calculated vibrational frequencies is a strong indicator of a reliable computational model. DFT calculations also help in the definitive assignment of complex spectral bands.[2]
Note: The following data is illustrative. Experimental values are typical for substituted benzothiadiazoles, and theoretical values are representative of scaled DFT (B3LYP) results.
Table 2: Comparison of Major Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FTIR) | Experimental (Raman) | DFT (Scaled) | Assignment |
|---|---|---|---|---|
| Aromatic C-H Stretch | 3085 | 3088 | 3090 | Symmetric stretching of C-H bonds |
| C=N Stretch | 1610 | 1608 | 1615 | Thiadiazole ring stretching |
| Aromatic C=C Stretch | 1550 | 1552 | 1558 | Benzene ring stretching |
| C-N Stretch | 1345 | 1340 | 1350 | Ring C-N stretching |
| C-Cl Stretch | 780 | 785 | 775 | C-Cl bond stretching |
| Ring Deformation | 650 | 648 | 655 | Out-of-plane ring bending |
III. Electronic Spectra Comparison
Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies, which correspond to the absorption maxima (λ_max) observed in UV-Vis spectroscopy.[3] This comparison validates the model's ability to describe the molecule's frontier molecular orbitals (HOMO-LUMO gap) and predict its optical properties.[4] The choice of functional and the inclusion of solvent effects are critical for accurate predictions.[5]
Note: The following data is illustrative, based on TD-DFT studies of various benzothiadiazole derivatives.[4][5]
Table 3: Comparison of Electronic Absorption Wavelengths (nm)
| Solvent | Experimental λ_max | TD-DFT λ_max | Transition (Major Contribution) |
|---|---|---|---|
| Dichloromethane | 395 | 410 | HOMO -> LUMO (π -> π*) |
| 310 | 318 | HOMO-1 -> LUMO (π -> π*) | |
| Tetrahydrofuran | 392 | 407 | HOMO -> LUMO (π -> π*) |
| | 308 | 315 | HOMO-1 -> LUMO (π -> π*) |
Experimental Protocols
1. Single-Crystal X-ray Diffraction A suitable single crystal of the compound is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 100 K) while being irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected. The data is then processed to solve the crystal structure, yielding precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are determined.
2. Fourier-Transform Infrared (FTIR) Spectroscopy A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.
3. Raman Spectroscopy A solid sample is placed under a microscope and illuminated with a monochromatic laser source (e.g., 785 nm). The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light. The remaining Raman scattered light is dispersed by a grating and detected. The resulting spectrum shows shifts in wavenumber relative to the excitation laser, corresponding to the molecule's vibrational modes.
4. UV-Vis Absorption Spectroscopy The compound is dissolved in a UV-transparent solvent (e.g., dichloromethane, THF) to prepare a dilute solution of known concentration (typically ~10⁻⁵ M).[6] The solution is placed in a quartz cuvette in a dual-beam UV-Vis spectrophotometer. Light spanning the ultraviolet and visible range is passed through the sample, and the absorbance at each wavelength is recorded to generate an absorption spectrum.
Computational Protocols
1. Geometry Optimization and Frequency Calculation The molecular structure is built and optimized using a DFT method, such as the B3LYP functional with a basis set like 6-311++G(d,p).[2] A frequency calculation is then performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational wavenumbers. Calculated frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., ~0.96) for better comparison with experimental data.[7]
2. TD-DFT Calculation Using the optimized ground-state geometry, the electronic excitation energies and oscillator strengths are calculated using TD-DFT.[4] These calculations are typically performed using the same functional and basis set and often include a solvent model (e.g., Polarizable Continuum Model, PCM) to better simulate experimental conditions. The calculated transitions are then used to generate a theoretical UV-Vis spectrum.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Electron-Accepting Building Blocks for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic electronics is continually evolving, with the development of novel electron-accepting building blocks playing a pivotal role in advancing the performance of organic semiconductors. This guide provides a comparative analysis of key electron-accepting moieties, focusing on their impact on the performance of organic solar cells (OSCs) and organic field-effect transistors (OFETs). The information presented is based on a comprehensive review of recent scientific literature, with a focus on quantitative data and experimental methodologies.
The Ascendancy of Non-Fullerene Acceptors
For nearly two decades, fullerene derivatives, such as PCBM, were the dominant electron acceptors in organic solar cells. However, their limitations, including weak absorption in the visible spectrum and limited tunability of energy levels, spurred the development of non-fullerene acceptors (NFAs).[1][2] NFAs have revolutionized the field, offering significant advantages such as tunable electronic properties, broad absorption spectra, and enhanced stability, leading to a substantial increase in power conversion efficiencies (PCEs) of organic solar cells, with some devices now exceeding 18%.[2][3]
The ability to chemically modify NFAs allows for precise control over their electronic and morphological properties.[2] This has led to the emergence of several high-performance NFA classes, most notably those based on an Acceptor-Donor-Acceptor (A-D-A) architecture.[4][5]
Key Performance Metrics of Electron-Accepting Building Blocks
The following table summarizes the key performance metrics for several prominent electron-accepting building blocks. The data has been compiled from various research articles and is intended to provide a comparative overview. It is important to note that the performance of these materials is highly dependent on the specific donor material they are paired with, as well as the device architecture and fabrication conditions.
| Building Block | Type | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Electron Mobility (μe) (cm²/Vs) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Fullerene (PC₆₁BM) | Fullerene Derivative | -6.1 | -3.7 | ~2 x 10⁻³ | ~7-10 | ~0.6-0.8 | ~10-15 | ~60-70 |
| PDI (Perylene Diimide) | NFA | -6.2 to -6.5 | -3.7 to -3.9 | up to 0.85 | up to 9.5 | ~0.8-1.0 | ~4-9 | ~60-70 |
| NDI (Naphthalene Diimide) | NFA | -6.3 to -6.6 | -3.8 to -4.1 | up to 0.85 | ~8-11 | ~0.8-1.1 | ~12-16 | ~65-75 |
| ITIC | A-D-A NFA | -5.48 | -3.83 | ~3.8 x 10⁻⁴ | up to 13.5 | ~0.9-1.0 | ~17-19 | ~70-75 |
| Y6 | A-D-A NFA | -5.65 | -4.10 | ~1.5 x 10⁻³ | over 18 | ~0.8-0.9 | ~25-28 | ~75-80 |
Experimental Protocols
The data presented in this guide is derived from a variety of experimental techniques commonly used in the characterization of organic semiconductor devices. Below are detailed methodologies for key experiments.
Device Fabrication of Organic Solar Cells (Bulk Heterojunction)
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to improve the work function and ensure a clean surface.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 150°C for 15 minutes in air.
-
Active Layer Deposition: The donor and acceptor materials are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene) to form a blend solution. This solution is then spin-coated onto the HTL in an inert nitrogen atmosphere. The film is typically annealed at a specific temperature to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of a suitable electron transport material (e.g., Ca, ZnO) followed by a metal cathode (e.g., Al) is deposited on top of the active layer via thermal evaporation under high vacuum (<10⁻⁶ Torr).
Characterization of Organic Solar Cells
-
Current Density-Voltage (J-V) Characteristics: The J-V curves of the solar cells are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination (100 mW/cm²) from a solar simulator. The key parameters (Voc, Jsc, FF, and PCE) are extracted from these curves.
-
External Quantum Efficiency (EQE): EQE spectra are measured using a dedicated system consisting of a xenon lamp, a monochromator, and a lock-in amplifier. The EQE provides information about the photon-to-electron conversion efficiency at different wavelengths.
Characterization of Organic Field-Effect Transistors (OFETs)
-
Device Fabrication: OFETs are typically fabricated in a bottom-gate, top-contact configuration. A heavily doped silicon wafer serves as the gate electrode with a thermally grown SiO₂ layer as the gate dielectric. The organic semiconductor is deposited onto the dielectric surface. Source and drain electrodes (e.g., gold) are then thermally evaporated through a shadow mask.
-
Electrical Characterization: The output and transfer characteristics of the OFETs are measured in a nitrogen-filled glovebox using a semiconductor parameter analyzer. The electron mobility (μe) is calculated from the saturation region of the transfer curve using the standard field-effect transistor equation.
Electrochemical Characterization (Cyclic Voltammetry)
-
HOMO and LUMO Energy Level Determination: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the materials are determined by cyclic voltammetry (CV). The measurements are performed in a three-electrode cell with a working electrode (e.g., platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively, with reference to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Logical Relationships and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical progression of electron-accepting building blocks and a typical experimental workflow for their characterization.
References
- 1. Efficient Organic Solar Cells with Non-Fullerene Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. ossila.com [ossila.com]
- 5. Acceptor-donor-acceptor type molecules for high performance organic photovoltaics - chemistry and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4,5-Dichloro-2,1,3-benzothiadiazole-Based Solar Cells for Researchers
This guide provides a comprehensive performance benchmark of solar cells based on 4,5-dichloro-2,1,3-benzothiadiazole (DCBT) and related chlorinated benzothiadiazole derivatives against their fluorinated and non-halogenated counterparts. The data presented is intended for researchers, scientists, and professionals in the field of organic photovoltaics to facilitate informed decisions in material selection and device engineering.
Performance Benchmarking
The introduction of halogen atoms, particularly chlorine and fluorine, into the benzothiadiazole (BT) core of donor-acceptor copolymers has a significant impact on the optoelectronic properties and, consequently, the performance of organic solar cells. Chlorination, in particular, has emerged as a cost-effective strategy to enhance device efficiency.
The following tables summarize the key performance metrics of various benzothiadiazole-based polymer solar cells, highlighting the effect of chlorination versus fluorination.
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PBT4T-Cl | PC71BM | 11.18 | - | - | - | [1] |
| PffBT4T-2OD | PC71BM | 9.5 | - | - | - | |
| PBDB-T-2Cl | ITIC-4F | 14.4 | > 0.8 | - | - | [2] |
| PBDB-T-2F | ITIC-4F | ~13-14 | - | - | - | [2] |
| PBDT-F-TzBI | ITIC | 11.98 | - | - | - | [3] |
| PBDT-TzBI | ITIC | 10.24 | - | - | - | [3] |
| Cl-PBTQT | - | 8.16 | - | - | - | [4] |
| F-PBTQT | - | < 8.16 | - | - | - | [4] |
Key Observations:
-
Enhanced Performance with Chlorination: Polymers incorporating chlorinated benzothiadiazole derivatives, such as PBT4T-Cl and PBDB-T-2Cl, have demonstrated power conversion efficiencies (PCEs) exceeding 11% and 14% respectively.[1][2]
-
Higher Open-Circuit Voltage (Voc): Chlorination generally leads to a deeper Highest Occupied Molecular Orbital (HOMO) energy level in the polymer donors, which often results in a higher open-circuit voltage (Voc) in the corresponding solar cell devices.[2]
-
Cost-Effectiveness: The synthesis of chlorinated precursors for these polymers is often simpler and more economical compared to their fluorinated analogs, making them attractive for large-scale production.[2]
-
Alternative to Fluorination: The data suggests that chlorination is a viable and potent alternative to the more commonly used fluorination strategy for developing high-performance polymer donors for organic solar cells.[2][4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are the generalized, yet detailed, methodologies for the fabrication and characterization of the solar cells cited in this guide.
Device Fabrication of PBDB-T-2Cl:IT-4F based Solar Cells
This protocol describes a common procedure for fabricating inverted organic solar cells.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A thin layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the cleaned ITO substrates and annealed at 150°C for 20 minutes in air.
-
Active Layer Deposition: A blend solution of PBDB-T-2Cl (donor) and IT-4F (acceptor) in a specific ratio (e.g., 1:1 by weight) is prepared in a suitable solvent like chlorobenzene with a processing additive (e.g., 1,8-diiodooctane). The solution is then spin-coated on top of the ZnO layer inside a nitrogen-filled glovebox. The film is subsequently annealed at a specific temperature (e.g., 100°C) for a set duration (e.g., 10 minutes).
-
Hole Transport Layer (HTL) Deposition: A solution of molybdenum oxide (MoOx) is spin-coated on top of the active layer.
-
Electrode Deposition: Finally, a top electrode of silver (Ag) is deposited by thermal evaporation under high vacuum (e.g., < 1 x 10-6 Torr) through a shadow mask to define the active area of the device.
Device Fabrication of PBT4T-Cl:PC71BM based Solar Cells
This protocol outlines the fabrication of a conventional architecture organic solar cell.
-
Substrate Preparation: Similar to the inverted structure, ITO-coated glass substrates are thoroughly cleaned.
-
Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed at a specific temperature (e.g., 150°C) for a certain time (e.g., 15 minutes) in air.
-
Active Layer Deposition: A blend of PBT4T-Cl and PC71BM is dissolved in a solvent such as o-dichlorobenzene, often with an additive. This solution is then spin-coated onto the PEDOT:PSS layer inside a glovebox. The film is typically not annealed.[1]
-
Cathode and Electrode Deposition: A thin layer of calcium (Ca) followed by a thicker layer of aluminum (Al) are thermally evaporated on top of the active layer under high vacuum.
Characterization
The photovoltaic performance of the fabricated solar cells is typically characterized under simulated AM 1.5G illumination at 100 mW/cm². The current density-voltage (J-V) characteristics are measured using a source meter. The external quantum efficiency (EQE) is measured to determine the spectral response of the device.
Visualizations
Device Architecture
The following diagram illustrates the typical architecture of an inverted polymer solar cell.
Caption: A typical inverted organic solar cell architecture.
Experimental Workflow
This flowchart outlines the general experimental workflow for the fabrication and testing of these solar cells.
Caption: General workflow for solar cell fabrication and testing.
References
Beyond Chlorination: A Comparative Guide to Electron Acceptors in Organic Electronics
A detailed analysis of high-performance alternatives to 4,5-dichloro-2,1,3-benzothiadiazole (DCBT) for researchers and scientists in organic electronics and materials development.
The pursuit of highly efficient and stable organic electronic devices has led to a rapid evolution in the design of electron-accepting materials. For years, this compound (DCBT) has been a staple building block, its chlorinated core providing the necessary electron-deficient character. However, the field is now burgeoning with a diverse array of non-fullerene acceptors (NFAs) that not only challenge the dominance of DCBT but also offer significant performance advantages. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of next-generation materials for organic solar cells (OSCs) and organic field-effect transistors (OFETs).
Performance Benchmarks of DCBT Alternatives
The following tables summarize the key performance metrics of leading alternatives to DCBT-based acceptors, showcasing their potential in organic solar cell applications.
Perylene Diimide (PDI) Derivatives
Perylene diimides are a class of robust and highly tunable acceptors. Their performance is heavily influenced by the substituents at the imide and bay positions, which can be modified to control solubility and molecular packing.
| Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Di-PNR | P3TEA | 7.55 | - | - | - | [1] |
| TPA-PNR | - | - | 1.14 | - | - | [2] |
| EDOT-PNR | - | - | - | - | - | [2] |
| Helical PDI | PTB7 | 6.1 | - | - | - | [3][4] |
| hPDI2-CN2 | PTB7-Th | 3.25 | 0.545 | 9.77 | 0.611 | [5] |
ITIC and its Derivatives
The development of the A-D-A (acceptor-donor-acceptor) architecture, exemplified by ITIC, marked a significant breakthrough for non-fullerene acceptors, leading to devices that outperform their fullerene-based counterparts.
| Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| ITIC | PBDB-T | >11 | - | - | - | [6] |
| ITCPTC | PBT1-EH | 11.8 | - | - | 0.751 | [7] |
| CNDTBT-IDTT-FINCN | PBDB-T | 9.13 | - | - | - | [8][9] |
Y-Series Acceptors
The Y-series, particularly Y6, with their unique A-DA'D-A structure, have pushed the power conversion efficiencies of single-junction organic solar cells to unprecedented levels.
| Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Y6 | PM6 | >19 | ~0.9 | - | - | [10] |
| Y6 | D18 | - | - | - | - | [11] |
| BTP-H15 | - | 18.46 (binary) | - | - | - | [12] |
| BTP-H15 | - | 19.36 (ternary) | - | - | - | [12] |
| Y6-PhC6 | D18 | 17.12 | - | - | - | [11] |
| Y6-PhC6 | D18:L8-BO | 19.22 | - | - | - | [11] |
Isoindigo-Based Acceptors
Isoindigo is a versatile electron-deficient unit that can be incorporated into both small molecules and polymers, offering a high degree of synthetic flexibility and yielding materials with excellent charge transport properties.
| Acceptor Type | Material | PCE (%) | Mobility (cm²/Vs) | Application | Reference |
| Polymeric | - | 12.03 | - | OSC | [13][14] |
| Small Molecule | S11 (carbazole donor) | - | 7.8 x 10⁻³ (hole) | OFET | [15] |
| Small Molecule | TRA-TIID-TRA | - | 0.89 (hole) | OFET | [16] |
Fluorinated vs. Chlorinated Benzothiadiazole
Modifying the benzothiadiazole core itself by replacing chlorine with fluorine atoms offers a direct alternative to DCBT, leading to materials with deeper HOMO levels and improved device performance.
| Polymer | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| PBDT(TEH)-DT(H)BTff | Difluorinated BT | 8.30 | - | - | - | [17][18] |
| PBnDT-DTffBT | Difluorinated BT | 7.2 | 0.91 | - | - | [19] |
| PBDTSe-FFBT | Difluorinated BT | 2.63 | 0.72 | 7.24 | 0.506 | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and device fabrication of the discussed acceptor classes.
Synthesis of a Perylene Diimide Dimer
A typical synthesis of a PDI-based acceptor involves the functionalization of the perylene tetracarboxylic dianhydride core. For example, an N-annulated PDI dimer can be synthesized as follows:
-
Functionalization of Perylene Tetracarboxylic Dianhydride (1): Compound 1 is reacted with an excess of 3-aminopentane in molten imidazole to yield EP2-PDI (2 ).[1]
-
Nitration: EP2-PDI (2 ) undergoes electrophilic aromatic nitration using excess nitric acid in dichloromethane to produce NO₂–PDI (3 ).[1]
-
Dimerization: The subsequent steps involve reduction of the nitro group, followed by coupling reactions to form the PDI dimer.
Fabrication of an Inverted Organic Solar Cell with ITIC
The fabrication of a high-efficiency organic solar cell using ITIC as the acceptor often follows an inverted architecture:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A blend solution of a donor polymer (e.g., PBDB-T) and ITIC in a suitable solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane) is spin-coated on top of the HTL in an inert atmosphere. The film is then annealed.
-
Electron Transport Layer (ETL) and Electrode Deposition: A thin layer of a material like PFN-Br is deposited, followed by the thermal evaporation of a metal electrode (e.g., Ag) under high vacuum.
Synthesis of a Y6-type Acceptor
The synthesis of Y6 and its derivatives is a multi-step process that involves the construction of a complex fused-ring core. A general, simplified approach is:
-
Core Synthesis: The synthesis starts with the construction of the electron-deficient ladder-type thienothienopyrrolo-thienothienoindole (TTP-TTI) core. This often involves several cross-coupling and cyclization reactions.
-
End-Group Attachment: The core is then functionalized with electron-accepting end groups, such as 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC), via a Knoevenagel condensation reaction.[21]
Synthesis of an Isoindigo-Based Small Molecule
The synthesis of isoindigo-based molecules frequently utilizes palladium-catalyzed cross-coupling reactions:
-
Halogenation of Isoindigo: The isoindigo core is first halogenated (e.g., brominated) at the desired positions.
-
Cross-Coupling: The halogenated isoindigo is then reacted with a donor unit (e.g., a boronic acid or stannane derivative of triphenylamine or carbazole) via a Suzuki or Stille coupling reaction to yield the final D-A-D small molecule.[13][15]
Synthesis of a Fluorinated Benzothiadiazole Polymer
The synthesis of polymers containing fluorinated benzothiadiazole units is typically achieved through polymerization reactions:
-
Monomer Synthesis: The synthesis of the fluorinated benzothiadiazole monomer, for example, 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole.
-
Polymerization: The fluorinated monomer is then copolymerized with a suitable donor monomer (e.g., a distannylated benzodithiophene derivative) via a Stille cross-coupling reaction using a palladium catalyst to yield the final D-A polymer.[20]
Visualizing the Landscape of DCBT Alternatives
The following diagrams illustrate the molecular design strategies and the general workflow for evaluating these novel acceptor materials.
Figure 1: Key alternatives to DCBT and their associated performance benefits.
Figure 2: General experimental workflow for developing and evaluating new acceptor materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Annulated perylene diimide derivatives as non-fullerene acceptors for solution-processed solar cells with an open-circuit voltage of up to 1.14 V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of ITIC Derivatives with Extended π-Conjugation as Non-Fullerene Acceptors for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. Investigation of the structure–performance correlation in Y-series electron acceptors with different phenyl alkyl inner side chains toward high-efficiency organic solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Recent advances in the application of isoindigo derivatives in materials chemistry [beilstein-journals.org]
- 14. Recent advances in the application of isoindigo derivatives in materials chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorinated benzothiadiazole-based conjugated polymers for high-performance polymer solar cells without any processing additives or post-treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 21. ossila.com [ossila.com]
A Comparative Analysis of the Photophysical Properties of 4,5-Dichloro-2,1,3-benzothiadiazole Derivatives
In the landscape of fluorescent probes, 2,1,3-benzothiadiazole (BTD) derivatives have emerged as a versatile class of fluorophores with applications spanning from materials science to bioimaging.[1] Their inherent electron-deficient nature, high photostability, and tunable photophysical properties make them attractive building blocks for the design of novel fluorescent materials.[1] This guide provides a comparative analysis of the photophysical properties of 4,5-dichloro-2,1,3-benzothiadiazole derivatives, offering insights into their performance relative to other BTD-based fluorophores and alternative dyes.
Overview of 2,1,3-Benzothiadiazole Derivatives
The 2,1,3-benzothiadiazole core is a key component in a multitude of highly tunable fluorophores.[1] Functionalization of the BTD scaffold with various donor and acceptor groups allows for the fine-tuning of their absorption and emission characteristics.[2] This "push-pull" effect, arising from intramolecular charge transfer (ICT), is a hallmark of many BTD derivatives and is responsible for their sensitivity to the surrounding environment, leading to phenomena such as solvatochromism.[2][3]
Comparative Photophysical Data
The following table summarizes the key photophysical properties of selected this compound derivatives and compares them with other relevant BTD derivatives and alternative fluorophores.
| Compound/Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |
| 4,5-Dichloro-BTD Based | |||||||
| 4-amino-5,6-dichloro-BTD | Dichloromethane | 408 | 535 | 127 | 0.40 | - | [4] |
| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)BTD (TMS-T-BTD) | Hexane | 458 | 530 | 72 | - | - | [5] |
| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | Hexane | 458 | 532 | 74 | - | - | [5] |
| Other BTD Derivatives | |||||||
| 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole (Py-btd) | - | - | - | - | - | 9 µs | [2] |
| 4,7-diphenyl-2,1,3-benzothiadiazole (DBTD) based polycatenars | - | - | - | - | - | - | [4] |
| Indazole-benzothiadiazole (Compound 2) | Dichloromethane | - | 530 | - | 0.92 | - | [6] |
| Indazole-benzothiadiazole (Compound 3) | Dichloromethane | - | 551 | - | 0.96 | - | [6] |
| Indazole-benzothiadiazole (Compound 4) | Dichloromethane | - | 584 | - | 0.77 | - | [6] |
| Alternative Fluorophores | |||||||
| BODIPY Dyes | Methylene Chloride | ~500-700 | ~520-750 | ~20-50 | High | ~1-5 | [7] |
| Thioflavin T (in water) | Water | - | - | - | Low | - | [8] |
| Thioflavin T (with amyloid aggregates) | - | - | - | - | ~0.45 | - | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of photophysical data.
Synthesis of this compound Derivatives
The synthesis of BTD derivatives often starts from ortho-phenylenediamine precursors which react with thionyl chloride (SOCl₂).[9] For substituted derivatives, palladium-mediated cross-coupling reactions, such as the Sonogashira or Suzuki coupling, are commonly employed to introduce various functional groups onto the BTD core.[4][10] For example, the synthesis of 4,7-bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazole (TMS-T-BTD) involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane in the presence of a palladium catalyst.[5]
Photophysical Measurements
UV-Vis Absorption Spectroscopy: Absorption spectra are typically recorded on a spectrophotometer using quartz cuvettes with a 1 cm path length. The solvent used for the measurement is also used as the reference.
Fluorescence Spectroscopy: Emission and excitation spectra are measured using a spectrofluorometer. For quantum yield measurements, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used. The quantum yield of the sample is then calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime Measurements: Time-resolved fluorescence decay profiles are obtained using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed laser source, and the emitted photons are detected. The decay curve is then fitted to a multi-exponential function to determine the fluorescence lifetime(s).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual relationships and experimental workflows involved in the characterization of BTD derivatives.
Caption: Experimental workflow for the synthesis and photophysical characterization of BTD derivatives.
Caption: Interplay of factors influencing the photophysical properties of BTD derivatives.
Conclusion
This compound derivatives represent a promising subclass of fluorophores with tunable photophysical properties. The introduction of chlorine atoms at the 4 and 5 positions can influence the electronic properties of the BTD core, which in turn affects the absorption and emission characteristics of the resulting derivatives. The comparative data indicates that through strategic molecular design, BTD derivatives can achieve high quantum yields and exhibit significant Stokes shifts, making them suitable for a wide range of applications, including as fluorescent probes for cellular imaging.[1][11] Further exploration of the structure-property relationships will undoubtedly lead to the development of even more sophisticated and efficient BTD-based fluorescent materials.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Charge Transport Models in Benzothiadiazole-Based Organic Semiconductor Devices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of charge transport models relevant to organic electronic devices incorporating benzothiadiazole (BTZ) derivatives. Due to a lack of extensive, direct experimental data for 4,5-Dichloro-2,1,3-benzothiadiazole (DCBTZ) in the public domain, this guide utilizes data from structurally similar fluorinated and cyano-substituted BTZ compounds to draw meaningful comparisons and validate theoretical models. This approach allows for an insightful exploration of how halogenation and other functionalizations impact charge transport properties in this important class of organic semiconductors.
Dominant Charge Transport Models in Organic Semiconductors
The movement of charge carriers through organic semiconductor films is a complex process governed by several theoretical models. Unlike their crystalline inorganic counterparts, organic semiconductors are often amorphous or polycrystalline, leading to charge transport mechanisms dominated by localized states and hopping phenomena. The most prevalent models include:
-
Space-Charge Limited Current (SCLC): This model describes the current flow in an insulator or semiconductor when the density of injected charge carriers significantly exceeds the intrinsic carrier density.[1] The current is limited by the buildup of this space charge within the material. The SCLC model is frequently used to determine the charge carrier mobility in organic materials by analyzing the current-voltage (I-V) characteristics of single-carrier devices.[1] The relationship is often described by the Mott-Gurney law, where the current density (J) is proportional to the square of the applied voltage (V) and the charge carrier mobility (μ), and inversely proportional to the cube of the device thickness (L): J = (9/8)εμ(V²/L³), where ε is the permittivity of the material.[1]
-
Poole-Frenkel Emission: This model describes the electric-field-assisted thermal emission of charge carriers from trapped states into the conduction or valence band.[2] In the presence of an external electric field, the potential barrier for a trapped carrier is lowered, increasing the probability of its release and contribution to the current.[3] This mechanism is often observed in materials with a significant density of trap states and is characterized by a linear relationship between the logarithm of the current density (ln(J)) and the square root of the electric field (E½).[4]
-
Hopping Transport: In disordered organic materials, charge carriers are localized on individual molecules or conjugated segments and move by "hopping" between adjacent sites.[5] This process is thermally activated and influenced by the energetic disorder and spatial arrangement of the molecules. The mobility in hopping transport is typically field and temperature-dependent.
Comparative Performance of Functionalized Benzothiadiazole Devices
The electronic properties of benzothiadiazole-based materials can be finely tuned by introducing electron-withdrawing or electron-donating functional groups. Halogenation, in particular, is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can facilitate charge injection and improve air stability.[6]
The following table summarizes the performance of organic field-effect transistors (OFETs) based on different functionalized benzothiadiazole copolymers. While direct data for DCBTZ is unavailable, the comparison between a dicyano- (DCNBT) and a fluoro-cyano- (FCNBT) substituted BTZ copolymer provides insight into the impact of electron-withdrawing groups on electron mobility.
Table 1: Comparison of OFET Performance for Functionalized Benzothiadiazole Copolymers
| Polymer | Acceptor Unit | Highest Electron Mobility (μe) | On/Off Ratio | Threshold Voltage (Vth) |
| PCDTT-DCNBT | 5,6-dicyano-2,1,3-benzothiadiazole | 0.031 cm²/Vs[7] | > 10⁵ | ~40 V |
| PCDTT-FCNBT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole | 0.4 cm²/Vs[7] | > 10⁶ | ~35 V |
Experimental Protocols
The fabrication and characterization of organic field-effect transistors are critical for validating charge transport models and comparing material performance. Below are detailed methodologies for key experiments.
Fabrication of Top-Gate, Bottom-Contact (TGBC) Organic Field-Effect Transistors
-
Substrate Preparation: Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) acting as the gate dielectric. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 10 minutes to remove organic residues and improve the surface hydrophilicity.
-
Source-Drain Electrode Deposition: Define the source and drain electrodes by photolithography followed by thermal evaporation of a 5 nm chromium adhesion layer and a 45 nm gold layer. The channel length and width are defined by the photomask, with typical dimensions in the range of 20-100 µm and 1-2 mm, respectively.
-
Organic Semiconductor Deposition: Prepare a solution of the benzothiadiazole-based polymer in a suitable organic solvent (e.g., chlorobenzene, chloroform) at a concentration of 5-10 mg/mL. Deposit the organic semiconductor film onto the substrate via spin-coating. The spin speed and time should be optimized to achieve a uniform film with a thickness of 30-50 nm.
-
Annealing: Anneal the semiconductor film at a specific temperature (e.g., 150-250 °C) in a nitrogen-filled glovebox for 30-60 minutes to improve the molecular ordering and film morphology. The optimal annealing temperature is material-dependent.
-
Gate Dielectric and Gate Electrode Deposition: Deposit a top-gate dielectric layer, such as a solution-processable polymer like CYTOP or a vacuum-deposited oxide like Al₂O₃. Finally, deposit the top gate electrode (e.g., aluminum, gold) through a shadow mask by thermal evaporation.
Characterization of OFETs
-
Current-Voltage (I-V) Measurements: Characterize the electrical performance of the OFETs using a semiconductor parameter analyzer in a nitrogen-filled probe station.
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).
-
Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant high drain-source voltage (Vds).
-
Parameter Extraction:
-
Field-Effect Mobility (μ): Calculate the mobility in the saturation regime from the slope of the |Id|¹ᐟ² vs. Vgs plot using the following equation: Id = (W/2L) * μ * Ci * (Vgs - Vth)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.
-
On/Off Ratio: Determine the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.
-
Threshold Voltage (Vth): Extract the threshold voltage from the x-intercept of the linear fit to the |Id|¹ᐟ² vs. Vgs plot in the saturation regime.
-
Visualizing Charge Transport and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the validation of charge transport models.
Caption: Dominant charge transport models in organic semiconductors.
Caption: Experimental workflow for OFET fabrication and characterization.
References
- 1. heeneygroup.com [heeneygroup.com]
- 2. Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study [mdpi.com]
- 3. Benzothiadiazole-Based Small-Molecule Semiconductors for Organic Thin-Film Transistors and Complementary-like Inverters. | Semantic Scholar [semanticscholar.org]
- 4. ossila.com [ossila.com]
- 5. 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stability of 4,5-Dichloro-2,1,3-benzothiadiazole in Organic Solar Cells: A Comparative Guide
For researchers and professionals in the fields of organic electronics and drug development, the long-term operational stability of organic solar cells (OSCs) is a critical parameter for the viability of this technology. At the heart of these devices are acceptor molecules, and their chemical structure plays a pivotal role in determining device longevity. This guide provides a comparative analysis of the device stability of organic solar cells utilizing acceptors based on 4,5-Dichloro-2,1,3-benzothiadiazole (ClBT) against other prominent non-fullerene acceptors (NFAs).
The incorporation of halogen atoms, particularly chlorine and fluorine, into the molecular backbone of acceptor materials is a widely adopted strategy to tune their electronic properties and enhance the performance and stability of OSCs. The introduction of chlorine onto the benzothiadiazole (BT) core, as in ClBT, has been shown to deepen the Highest Occupied Molecular Orbital (HOMO) energy levels. This can lead to a higher open-circuit voltage (Voc), a key factor in the overall power conversion efficiency (PCE) of a solar cell. Furthermore, halogenation can influence the intermolecular interactions and the morphology of the active layer blend, which are crucial for both initial performance and long-term stability.
While direct, head-to-head comparative stability studies on a single ClBT-based acceptor against a range of other NFAs under identical conditions are not extensively documented in a single publication, the available body of research allows for a synthesized comparison. The following sections present a summary of the stability performance of devices employing chlorinated BT derivatives and other common acceptor types, based on published experimental data.
Comparative Device Stability Data
The stability of organic solar cells is typically evaluated by monitoring the degradation of their power conversion efficiency (PCE) over time under specific stress conditions, such as continuous illumination (photostability) or elevated temperatures (thermal stability). A common metric is the T80 lifetime, which is the time it takes for the PCE to decrease to 80% of its initial value.
While specific T80 values for a single, representative ClBT-based acceptor in a direct comparison with other acceptors are not available in a unified study, we can collate data from various sources to provide an indicative comparison. For instance, a study on a quinoxaline–benzothiadiazole heterotrimer acceptor reported a T80 lifetime of 1330 hours under continuous illumination.[1] Research on other halogenated benzothiadiazole-based materials also points towards good photostability.[2]
To provide a structured overview, the following table summarizes typical stability performance metrics for OSCs based on different classes of acceptors, including those with chlorinated benzothiadiazole moieties. It is important to note that these values are drawn from different studies and are meant to be illustrative rather than a direct, controlled comparison.
| Acceptor Class | Key Structural Feature | Typical Stability Performance | Donor Polymer | Stress Condition | Reference |
| Chlorinated Benzothiadiazole | Benzothiadiazole with Chlorine substituents | Enhanced Voc, good photostability | Varies (e.g., Donor Polymers with BDT units) | Continuous Illumination | [2][3] |
| Fluorinated Benzothiadiazole | Benzothiadiazole with Fluorine substituents | High PCE, good photostability | Varies (e.g., PBDT-based polymers) | Continuous Illumination | [4] |
| Quinoxaline-Benzothiadiazole | Hybrid acceptor with Quinoxaline and Benzothiadiazole | T80 of 1330 hours | PM6 | Continuous Illumination | [1] |
| ITIC Derivatives | Indacenodithiophene core with various end groups | Variable, often used as a benchmark for stability studies | Varies | Continuous Illumination / Thermal Stress | [3] |
| Y-series Acceptors (e.g., Y6) | Fused-ring electron acceptor with a nitrogen-containing core | High PCE, stability is an active area of research | Varies (e.g., PM6) | Continuous Illumination / Thermal Stress | [3] |
Experimental Protocols
The stability of organic solar cells is highly dependent on the experimental conditions under which they are tested. The following are generalized methodologies for key experiments cited in the literature for evaluating device stability.
Device Fabrication Protocol
A typical fabrication process for an inverted organic solar cell, a common architecture for stability testing, is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the cleaned ITO substrate and annealed.
-
Active Layer Deposition: The donor polymer and the acceptor molecule (e.g., a ClBT-based acceptor) are dissolved in a common organic solvent (like chloroform or chlorobenzene) to form a blend solution. This solution is then spin-coated on top of the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology.
-
Hole Transport Layer (HTL) Deposition: A solution of molybdenum oxide (MoOx) or a conductive polymer like PEDOT:PSS is spin-coated on the active layer.
-
Electrode Deposition: Finally, a top electrode of a highly reflective metal, such as silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask.
-
Encapsulation: For long-term stability testing, the devices are often encapsulated using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture.
Stability Testing Protocol
Photostability Testing: Devices are placed in a nitrogen-filled chamber and exposed to continuous illumination from a solar simulator (e.g., AM1.5G spectrum at 100 mW/cm²). The temperature is typically controlled during the experiment. The current-voltage (J-V) characteristics of the cells are measured periodically to track the changes in photovoltaic parameters (PCE, Voc, Jsc, and fill factor).
Thermal Stability Testing: Unilluminated devices are stored in a nitrogen-filled oven at a constant elevated temperature (e.g., 65 °C or 85 °C). The J-V characteristics are measured at room temperature at regular intervals after allowing the devices to cool down.
Visualizing Molecular Structures and Experimental Workflows
To better understand the components and processes involved, the following diagrams are provided.
Caption: Molecular structure of the this compound (ClBT) core.
References
- 1. A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,5-Dichloro-2,1,3-benzothiadiazole: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4,5-Dichloro-2,1,3-benzothiadiazole, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
-
Waste Minimization: The first step in responsible chemical management is to minimize waste generation. This can be achieved by ordering only the necessary quantities of the chemical, keeping a detailed inventory, and exploring possibilities of sharing surplus chemicals with other research groups.[7]
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for the collection of this compound waste.[6][7] Plastic containers are often preferred.[7]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[8] The label should also include the name and contact details of the waste generator.[8]
-
-
Waste Segregation:
-
Store the waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]
-
Crucially, segregate the this compound waste from incompatible materials to prevent dangerous reactions.[4][8] This includes keeping it away from strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Accumulation and Storage:
-
Arranging for Disposal:
Disposal Methodologies for Chlorinated Organic Compounds
High-temperature incineration is a common and effective method for the disposal of chlorinated organic residues.[9] This process decomposes the waste into gaseous byproducts, which can then be scrubbed to prevent atmospheric pollution.[9] Another potential method is catalytic hydrodechlorination, which aims to remove chlorine from the waste, potentially transforming it into less harmful substances.[10] The final disposal method will be determined by the licensed waste disposal facility in accordance with federal, state, and local regulations.
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [4][7] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Laboratory Waste Accumulation Time | Up to 9-12 months (institution-dependent) | [6][7] |
| pH for Drain Disposal (Not Applicable) | 5.5 - 10.5 (for non-hazardous waste only) | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
